4-Amino-3-chloro-5-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-amino-3-chloro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHFFQWATLLGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716801 | |
| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37902-01-5 | |
| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Amino-3-chloro-5-nitrobenzoic Acid
This guide provides a detailed technical overview for the synthesis and characterization of 4-Amino-3-chloro-5-nitrobenzoic acid, a highly substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the underlying chemical principles that govern the synthetic strategy and the analytical techniques for its validation. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for related molecular scaffolds.
Strategic Approach: A Retrosynthetic Analysis
The target molecule, this compound, possesses a complex substitution pattern on the benzene ring. A successful synthesis hinges on the precise control of electrophilic aromatic substitution reactions. The positioning of the amino, chloro, and nitro groups relative to the carboxylic acid is non-trivial and requires a carefully planned sequence of reactions.
Our strategy is guided by the directing effects of the substituents:
-
Amino (-NH₂) / Acetamido (-NHCOCH₃) groups: Strongly activating and ortho-, para-directing.
-
Chloro (-Cl) group: Deactivating but ortho-, para-directing.
-
Carboxylic acid (-COOH) / Nitro (-NO₂) groups: Strongly deactivating and meta-directing.
A retrosynthetic analysis suggests that a multi-step pathway beginning with a simple, commercially available precursor like 4-aminobenzoic acid is the most logical approach. This allows for the sequential introduction of the nitro and chloro groups, leveraging the powerful directing effect of the initial amino group (temporarily protected as an acetamide) to ensure the desired regiochemistry.
Caption: Retrosynthetic strategy for this compound.
Synthesis Workflow: A Step-by-Step Protocol
The following four-step synthesis is designed for reliability and control. Each step is critical for achieving the final product with high purity.
Caption: Experimental workflow for the synthesis of the target compound.
Part I: Protection of the Amino Group
Objective: To protect the highly activating and acid-sensitive amino group as an acetamide. This prevents oxidation in the subsequent nitration step and tempers its activating strength, ensuring controlled substitution.
Protocol:
-
In a 500 mL flask, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of water containing 10.6 g (0.1 mol) of sodium carbonate.
-
To this stirred solution, add 12.5 g (0.12 mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.
-
The white precipitate of 4-acetamidobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Part II: Nitration
Objective: To introduce a nitro group onto the aromatic ring. The acetamido group is a powerful ortho-, para-director, and since the para position is blocked, nitration will occur at the ortho position (C3).
Protocol:
-
Carefully add 17.9 g (0.1 mol) of the dried 4-acetamidobenzoic acid in small portions to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
Prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, maintaining the reaction temperature between 0°C and 10°C.
-
After the addition, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto 200 g of crushed ice. The precipitated 4-acetamido-3-nitrobenzoic acid is collected by filtration, washed thoroughly with cold water, and dried.
Part III: Chlorination
Objective: To introduce a chlorine atom at the C5 position. The acetamido group remains the most powerful directing group, directing the incoming electrophilic chlorine to its other ortho position.
Protocol:
-
Suspend 22.4 g (0.1 mol) of 4-acetamido-3-nitrobenzoic acid in 100 mL of concentrated hydrochloric acid.
-
Heat the mixture to 50-60°C with stirring.
-
Slowly add 15 mL of 30% hydrogen peroxide solution dropwise. The H₂O₂ in acidic solution generates an in situ source of electrophilic chlorine.
-
Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and collect the precipitated 4-acetamido-3-chloro-5-nitrobenzoic acid by filtration. Wash with water and dry.
Part IV: Deprotection (Amide Hydrolysis)
Objective: To remove the acetyl protecting group and reveal the primary amine, yielding the final product.
Protocol:
-
To the crude 4-acetamido-3-chloro-5-nitrobenzoic acid from the previous step, add 100 mL of 70% sulfuric acid or concentrated HCl.
-
Heat the mixture under reflux for 2-3 hours until the hydrolysis is complete.
-
Cool the solution and carefully pour it onto ice.
-
Neutralize the solution with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Collect the crude this compound by filtration.
Purification and Isolation
The final product's purity is paramount for its use in further applications. Recrystallization is the preferred method for purification.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Analytical Characterization
Validation of the molecular structure is achieved through a combination of spectroscopic and physical methods. The data presented below are predicted values based on the structure and known data from similar compounds.[1][2][3][4]
| Technique | Parameter | Expected Observation |
| Physical | Appearance | Pale yellow crystalline solid |
| Melting Point | >250 °C (with decomposition) | |
| Mass Spec. (MS) | Molecular Formula | C₇H₅ClN₂O₄ |
| Monoisotopic Mass | 215.99379 Da[5] | |
| Expected M+H⁺ | 217.00107 m/z[5] | |
| ¹H NMR | Solvent | DMSO-d₆ |
| δ ~8.2 ppm | 1H, doublet, Ar-H | |
| δ ~8.0 ppm | 1H, doublet, Ar-H | |
| δ ~6.0-7.0 ppm | 2H, broad singlet, -NH₂ | |
| δ ~13.0 ppm | 1H, broad singlet, -COOH | |
| FT-IR (KBr) | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |
| N-H stretch (amine) | 3300-3500 cm⁻¹ (two bands) | |
| C=O stretch (acid) | 1680-1710 cm⁻¹ | |
| N-O stretch (nitro) | 1510-1560 cm⁻¹ (asymmetric), 1345-1385 cm⁻¹ (symmetric) |
Interpretation of Characterization Data
-
Mass Spectrometry: The high-resolution mass spectrum should confirm the elemental composition by matching the observed mass to the calculated exact mass of the molecular ion.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as doublets due to coupling with each other. The broad signals for the amine and carboxylic acid protons are characteristic and will exchange with D₂O.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The broad O-H absorption is typical for a carboxylic acid dimer. The presence of two N-H stretching bands confirms the primary amine, while strong absorptions confirm the carbonyl and nitro groups.
Safety and Handling
Substituted nitroaromatic compounds and strong acids/oxidizers must be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, particularly those involving concentrated acids and heating, should be performed in a certified chemical fume hood.
-
Reagent Handling: Exercise extreme caution when preparing the nitrating mixture, as the process is highly exothermic. Add reagents slowly and with adequate cooling.
References
- PrepChem. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid.
- Riss, P. J., et al. (2014). Synthesis and In Vitro Evaluation of New Translocator Protein Ligands Designed for Positron Emission Tomography.
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings II. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H5ClN2O4). Retrieved from [Link]
- RSC Publishing. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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"physicochemical properties of 4-Amino-3-chloro-5-nitrobenzoic acid"
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-chloro-5-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of this compound (CAS No: 37902-01-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer an in-depth analysis of the structural attributes influencing these properties. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a robust framework for its characterization by detailing authoritative, field-proven experimental protocols for determining key parameters such as melting point, solubility, and pKa. By grounding the discussion in the principles of physical organic chemistry and providing validated methodologies, this guide serves as an essential resource for the synthesis, purification, and application of this and structurally related compounds.
Chemical Identity and Structural Rationale
This compound is a polysubstituted aromatic carboxylic acid. Its chemical behavior is dictated by the interplay of its functional groups: a carboxylic acid, an amino group, a chloro group, and a nitro group. The spatial arrangement of these substituents on the benzene ring creates a unique electronic and steric environment that governs its physical properties and reactivity.
-
Carboxylic Acid (-COOH): The primary acidic functional group, responsible for its classification as a benzoic acid derivative.
-
Amino Group (-NH₂): A strong electron-donating group (by resonance) that influences the aromatic ring's electron density and acts as a weak base.
-
Chloro (-Cl) and Nitro (-NO₂) Groups: Both are strong electron-withdrawing groups (by induction and resonance, respectively) that significantly decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid and decrease the basicity of the amino group.
Understanding this electronic interplay is critical for predicting solubility, acidity (pKa), and chromatographic behavior.
Core Compound Identifiers
A summary of the fundamental identifiers for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 37902-01-5 | [1] |
| Molecular Formula | C₇H₅ClN₂O₄ | [1] |
| Molecular Weight | 216.58 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | C1=C(C=C(C(=C1[O-])N)Cl)C(=O)O | [2] |
| InChI | InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | [2] |
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the molecule.
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | 4-Amino-3-nitrobenzoic acid | 3-Chloro-5-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid |
| CAS Number | 1588-83-6 | 34662-36-7 | 96-99-1 |
| Molecular Weight | 182.13 g/mol | 201.56 g/mol | 201.56 g/mol |
| Melting Point | 280 °C (dec.) | 140-148 °C | ~239 °C (calculated) |
| Appearance | - | Pale brown solid | Light yellow solid |
| Solubility | - | - | Partially soluble in water, soluble in organic solvents. |
Expert Insight: The presence of the amino group in the target molecule, capable of intermolecular hydrogen bonding, would be expected to result in a significantly higher melting point compared to 3-Chloro-5-nitrobenzoic acid. The melting point is likely to be high and accompanied by decomposition, similar to 4-Amino-3-nitrobenzoic acid.
Authoritative Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory techniques.
Melting Point Determination via Capillary Method
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus, a precise and common method.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Obtain a glass capillary tube (one end sealed).
-
Press the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) enters the tube.[7]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[7][8]
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus (e.g., a Mel-Temp or similar device) and allow it to stabilize.
-
If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20 °C/minute) to get an estimate.[8]
-
For the accurate measurement, set the starting temperature to at least 20°C below the estimated melting point.[7]
-
Set the heating ramp rate to a slow value, typically 1-2 °C/minute, to ensure thermal equilibrium.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.[7]
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[7]
-
The melting point is reported as the range T₁ - T₂.
-
-
Trustworthiness Check:
-
Perform the measurement in triplicate to ensure reproducibility.
-
If decomposition (darkening of the sample) is observed before melting, record the temperature of decomposition.[7]
-
Calibrate the apparatus periodically using certified melting point standards.
-
Caption: Workflow for Melting Point Determination.
Equilibrium Solubility Determination via Shake-Flask Method
Causality: The "shake-flask" method is considered the gold standard for determining equilibrium solubility because it ensures that the solvent is fully saturated with the solute over a sufficient period, representing a true thermodynamic equilibrium[9]. This is crucial for applications in drug formulation and preclinical studies.
Methodology:
-
Preparation:
-
Prepare a series of vials with a fixed volume of the desired solvent (e.g., purified water, phosphate-buffered saline, ethanol).
-
Add an excess amount of solid this compound to each vial. The excess solid is crucial to ensure saturation is reached and maintained.[9]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a defined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[9]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.[10]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[10]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units of mg/mL or mol/L at the specified temperature and in the specific solvent used.
-
Caption: Workflow for Shake-Flask Solubility Measurement.
pKa Determination via Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a measure of a molecule's acidity in solution. For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amino) group, pKa values dictate the extent of ionization at a given pH. This is a critical parameter in drug development, as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for its determination.[11][12]
Methodology:
-
System Preparation:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]
-
Prepare a standard solution of titrant (e.g., 0.1 M NaOH for titrating an acid).
-
Accurately prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M KCl can be added.[11]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[11]
-
-
Titration Procedure:
-
Place a known volume of the compound's solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.
-
Record the initial pH of the solution.
-
Add small, precise increments of the titrant (e.g., 0.05 or 0.1 mL).
-
After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.[11]
-
Continue this process until well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis (Half-Volume Method):
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve where the slope (dpH/dV) is maximal.
-
The pKa is the pH value at the half-equivalence point (Veq / 2).[13][14] At this point, the concentrations of the protonated acid [HA] and deprotonated conjugate base [A⁻] are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[13]
-
-
Trustworthiness Check:
-
Perform a blank titration (titrating the solvent without the compound) to correct for any background effects.
-
Conduct at least three replicate titrations to ensure the precision and accuracy of the determined pKa value.[11]
-
Conclusion
This compound is a compound whose physicochemical properties are finely tuned by the strong and opposing electronic effects of its amino, chloro, and nitro substituents. While direct experimental data is sparse, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to fully characterize the molecule. The provided methodologies for determining melting point, solubility, and pKa are robust, reliable, and adhere to the highest standards of scientific integrity. A thorough experimental investigation following these protocols will yield the critical data needed to advance research and development involving this versatile chemical intermediate.
References
- CP Lab Safety. (n.d.). This compound, 97% Purity, C7H5ClN2O4, 10 grams.
- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- University of Alberta. (n.d.). Melting point determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points.
- Stephens, S. J., & Jonich, M. J. (1973). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 50(9), 629.
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- Unknown. (2021, September 19). experiment (1) determination of melting points.
- ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid.
- PubChemLite. (n.d.). This compound (C7H5ClN2O4).
- Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzoic acid 97 1588-83-6.
- Chem-Impex. (n.d.). 3-Chloro-5-nitrobenzoic acid.
- BenchChem. (n.d.). 3-Chloro-5-nitrobenzoic acid | 34662-36-7.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid.
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An In-depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzoic acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chloro-5-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized benzene ring, featuring an amino group, a chloro group, and a nitro group, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents. The electronic properties of these substituents—the electron-donating amino group and the electron-withdrawing chloro and nitro groups—create a distinct reactivity profile that can be strategically exploited in drug design and development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis, and an analysis of its spectral characteristics.
Physicochemical and Structural Properties
This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₄ | [1] |
| Molecular Weight | 216.58 g/mol | [2] |
| CAS Number | 37902-01-5 | [2] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])N)Cl)C(=O)O | [1] |
| InChI Key | RYHFFQWATLLGPV-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.8 | [1] |
| Monoisotopic Mass | 215.99379 Da | [1] |
The molecular structure of this compound is presented below:
Caption: 2D structure of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 4-amino-3-chlorobenzoic acid. This common precursor can be nitrated to introduce the nitro group at the 5-position. The directing effects of the amino and chloro substituents guide the regioselectivity of the nitration.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from procedures for similar aromatic nitrations.
Materials and Reagents:
-
4-Amino-3-chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath with continuous stirring.
-
Dissolution of Starting Material: Slowly and portion-wise, add 10.0 g of 4-amino-3-chlorobenzoic acid to the cold sulfuric acid. Stir until complete dissolution. Maintain the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This should be done in an ice bath with caution.
-
Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzoic acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a beaker filled with approximately 200 g of crushed ice. A precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.
Structural Elucidation and Spectral Analysis
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted spectral data based on the functional groups and substitution pattern.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH) in the downfield region (δ 12-13 ppm).- A broad singlet for the amino protons (-NH₂) (δ 5-6 ppm).- Two doublets in the aromatic region (δ 7-8 ppm) corresponding to the two non-equivalent aromatic protons. |
| ¹³C NMR | - A signal for the carboxylic carbon (-COOH) around 165-175 ppm.- Aromatic carbon signals between 110-150 ppm. The carbons attached to the nitro, chloro, and amino groups will show characteristic shifts. |
| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- N-H stretching vibrations from the amino group (3300-3500 cm⁻¹).- Asymmetric and symmetric N-O stretching from the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).- C-Cl stretching vibration (600-800 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- Isotopic peaks for the chlorine atom ([M+2]⁺) with an intensity ratio of approximately 1:3.- Fragmentation patterns showing the loss of -OH, -COOH, and -NO₂ groups. Predicted m/z values for adducts include [M+H]⁺ at 217.00107 and [M-H]⁻ at 214.98651.[1] |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds. The amino group can be readily diazotized and converted into a range of other functional groups, or it can act as a nucleophile in condensation reactions. The nitro group can be reduced to an amino group, providing another site for chemical modification. This multi-functionality allows for the construction of diverse molecular scaffolds. For instance, derivatives of 4-aminobenzoic acid are known to be precursors for certain classes of drugs, and the introduction of chloro and nitro groups can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. Recent studies have explored the use of similar 4-amino-3-chloro benzoate esters as potential EGFR inhibitors for anticancer drug development.[3]
Conclusion
This technical guide has provided a detailed overview of this compound, a compound with significant potential in synthetic and medicinal chemistry. The information on its molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectral data serves as a valuable resource for researchers and professionals in the field of drug development. The strategic arrangement of functional groups on the aromatic ring offers a versatile platform for the design and synthesis of novel bioactive molecules.
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Al-Saffar, N. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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"biological activity of 4-Amino-3-chloro-5-nitrobenzoic acid derivatives"
An In-depth Technical Guide to the Biological Activity of 4-Amino-3-chloro-5-nitrobenzoic Acid Derivatives
Foreword
The intersection of organic chemistry and molecular biology is a fertile ground for discovering novel therapeutic agents. The this compound scaffold represents a compelling starting point for such explorations. Its unique electronic and structural features, conferred by the strategic placement of amino, chloro, nitro, and carboxylic acid functional groups, make it a versatile building block for creating derivatives with significant biological potential. This guide provides an in-depth analysis of the known and hypothesized biological activities of these derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the causality behind synthetic strategies, mechanisms of action, and the self-validating experimental protocols required to rigorously assess these properties.
The this compound Scaffold: A Structural Overview
The therapeutic potential of a molecule is intrinsically linked to its structure. The this compound core is a highly functionalized benzene ring, where each substituent plays a critical role in its chemical reactivity and biological interactions.
-
Carboxylic Acid (-COOH): This group is a primary site for derivatization, readily forming esters and amides. This allows for the modulation of pharmacokinetic properties like lipophilicity and cell membrane permeability, which is a common strategy in drug design.[1]
-
Amino Group (-NH₂): The amino group provides a site for further chemical modifications and can act as a hydrogen bond donor, crucial for interacting with biological targets.[2]
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the ring's electronic properties.[1] In biological systems, nitroaromatic compounds are often bioreduced to form nitro radical anions, which can lead to cellular damage, a mechanism exploited in certain antimicrobial and anticancer agents.[3]
-
Chloro Group (-Cl): The halogen atom increases the molecule's lipophilicity and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.
This combination of functional groups makes the scaffold an excellent candidate for developing targeted therapies, with promising applications in oncology, infectious diseases, and inflammatory disorders.[2][4][5][6]
Synthetic Strategies for Derivatization
The generation of a diverse chemical library is fundamental to structure-activity relationship (SAR) studies. The this compound core offers multiple handles for synthetic modification, primarily at the carboxylic acid position.
The most direct approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which can then be coupled with a wide array of amines or alcohols to yield amides and esters, respectively. This strategy allows for the systematic introduction of different pharmacophores to probe the chemical space around the core scaffold.[1][7]
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"potential applications of 4-Amino-3-chloro-5-nitrobenzoic acid in medicinal chemistry"
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Amino-3-chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to addressing unmet medical needs. This compound emerges as a compound of significant interest, possessing a unique constellation of functional groups that offer a rich playground for medicinal chemists. This technical guide provides a comprehensive exploration of the potential applications of this molecule, dissecting its structural features to propound its utility as a versatile building block in the development of new therapeutic agents. By synthesizing insights from established principles of medicinal chemistry and drawing parallels with structurally related compounds, this document aims to serve as a foundational resource for researchers and drug development professionals.
At its core, this compound is a derivative of para-aminobenzoic acid (PABA), a well-established scaffold in pharmaceutical development. The PABA framework is known to be a key component in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties[1][2]. The strategic embellishment of this core with a chlorine atom and a nitro group in this compound presents a compelling case for its exploration in medicinal chemistry.
Deconstructing the Molecular Architecture: A Triumvirate of Functionality
The therapeutic potential of this compound can be best understood by examining the individual contributions of its key structural motifs: the aminobenzoic acid core, the chloro substituent, and the nitro group. The interplay of these functionalities dictates the molecule's physicochemical properties and its potential interactions with biological targets.
The Versatile Aminobenzoic Acid Scaffold
The aminobenzoic acid moiety provides a robust and versatile platform for chemical modification. The presence of both an amino group and a carboxylic acid group allows for a diverse range of synthetic transformations, enabling the construction of libraries of derivatives with varied pharmacological profiles[1]. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the carboxylic acid can be converted to esters, amides, or other bioisosteres. This inherent flexibility makes it an attractive starting point for the synthesis of novel drug candidates[1][3].
The "Magic Chloro" Effect: Enhancing Potency and Pharmacokinetics
The introduction of a chlorine atom onto an aromatic ring can have profound effects on a molecule's biological activity, a phenomenon often referred to as the "magic chloro" effect[4][5][6]. Chlorine substitution can significantly enhance the therapeutic efficacy and metabolic stability of drug candidates[7][8]. The electron-withdrawing nature of chlorine can modulate the acidity of the carboxylic acid and the basicity of the amino group, thereby influencing the molecule's ionization state at physiological pH. Furthermore, the chlorine atom can engage in favorable halogen bonding interactions with biological targets, leading to increased binding affinity and potency[6][7]. From a pharmacokinetic perspective, the presence of chlorine can block sites of metabolism, leading to a longer half-life and improved bioavailability[7]. More than 250 FDA-approved drugs contain chlorine, underscoring the significance of this halogen in drug design[4][5].
The Dual-Faceted Nitro Group: Bioactivity and Bioactivation
The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring. Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects[9][10][11]. The antimicrobial activity of many nitroaromatic drugs is attributed to the bioreduction of the nitro group within target organisms to reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules such as DNA[10][11][12]. This bioactivation mechanism can also be harnessed in the design of hypoxia-activated prodrugs for cancer therapy, where the low oxygen environment of tumors facilitates the reduction of the nitro group to a cytotoxic species[13].
However, the potential for reductive activation also raises concerns about toxicity and mutagenicity[9][13]. Therefore, the judicious application of the nitro group in drug design is crucial, balancing its therapeutic potential against its possible adverse effects.
Potential Medicinal Chemistry Applications
The unique structural amalgamation of this compound suggests its utility as a scaffold for the development of a variety of therapeutic agents.
As a Scaffold for Kinase Inhibitors
The aminobenzoic acid core can serve as a template for the design of kinase inhibitors. For instance, derivatives of 4-amino-3-chlorobenzoic acid esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy[14]. By functionalizing the amino and carboxyl groups of this compound, it is plausible to generate ligands that can fit into the ATP-binding pocket of various kinases. The chlorine and nitro groups can be exploited to form specific interactions with the protein, enhancing binding affinity and selectivity.
As a Platform for Novel Antimicrobial Agents
Given the established antimicrobial properties of both aminobenzoic acid derivatives and nitroaromatic compounds, this compound is a promising starting point for the development of new anti-infective agents[3][10][15]. The nitro group can be leveraged for its bio-reductive activation in anaerobic bacteria and protozoa[11]. The chlorine atom can contribute to increased lipophilicity, potentially enhancing cell wall penetration.
In the Design of Hypoxia-Activated Anticancer Prodrugs
The presence of the nitro group makes this compound an ideal candidate for the development of hypoxia-activated prodrugs. In the oxygen-deficient environment of solid tumors, the nitro group can be selectively reduced by nitroreductase enzymes to generate a potent cytotoxic agent, thereby minimizing off-target toxicity in healthy, well-oxygenated tissues[13].
Synthetic Strategies and Methodologies
The derivatization of this compound can be achieved through standard organic synthesis techniques. The following section outlines a proposed synthetic workflow for the generation of a library of amide derivatives.
Proposed Synthesis of Amide Derivatives
A plausible synthetic route to generate a library of amide derivatives from this compound is depicted below. This multi-step synthesis involves the protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection.
Caption: Proposed synthetic pathway for amide derivatives.
Experimental Protocol: Synthesis of a Representative Amide Derivative
Step 1: Protection of the Amino Group
-
Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) and a base like triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain N-Boc-4-amino-3-chloro-5-nitrobenzoic acid.
Step 2: Amidation
-
Dissolve N-Boc-4-amino-3-chloro-5-nitrobenzoic acid (1 equivalent) in an anhydrous solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture for 15-20 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the Amino Group
-
Dissolve the N-Boc protected amide derivative in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with an organic solvent.
-
Purify the final amide derivative by column chromatography or recrystallization.
Proposed Biological Screening Workflow
To evaluate the medicinal chemistry potential of the synthesized derivatives of this compound, a systematic biological screening cascade is proposed.
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"discovery and history of 4-Amino-3-chloro-5-nitrobenzoic acid"
An In-depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzoic Acid: From Synthesis to Application
Abstract
This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an amine, a chloro group, and a nitro group on a benzoic acid core—makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, history, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will explore the logical synthetic pathways, detail experimental protocols, and discuss its role in the creation of novel compounds.
Introduction: A Molecule of Strategic Importance
The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (amino) groups on a benzoic acid scaffold gives this compound its distinct chemical personality. This arrangement allows for selective chemical modifications at multiple sites, making it a sought-after precursor in multi-step syntheses. The carboxylic acid group provides a handle for amide bond formation, the amino group can be diazotized or acylated, and the nitro group can be reduced to open up further avenues for functionalization. This inherent versatility has cemented its place as a key intermediate in the production of pharmaceuticals and specialized polymers.
The Genesis of a Molecule: Postulated Synthesis and History
While a singular, seminal paper detailing the initial "discovery" of this compound is not readily apparent in historical literature, its synthesis can be logically deduced from established chemical principles of electrophilic aromatic substitution. The history of such polysubstituted benzoic acids is intrinsically linked to the development of the dye and pharmaceutical industries in the early 20th century.
The most probable synthetic route begins with a more common precursor, 4-amino-3-chlorobenzoic acid. The directing effects of the existing substituents are key to understanding the synthesis. The amino group is a powerful ortho-, para-director, while the chloro and carboxylic acid groups are meta-directors. Nitration of 4-amino-3-chlorobenzoic acid would therefore be expected to add a nitro group ortho to the activating amino group.
Core Synthetic Pathway: Nitration of 4-Amino-3-chlorobenzoic Acid
The primary and most logical method for the preparation of this compound is the controlled nitration of 4-amino-3-chlorobenzoic acid. The reaction must be carefully managed to prevent over-nitration or degradation of the starting material.
Experimental Protocol
Objective: To synthesize this compound via electrophilic nitration.
Materials:
-
4-amino-3-chlorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Standard laboratory glassware
Procedure:
-
In a flask submerged in an ice bath, slowly add 10 grams of 4-amino-3-chlorobenzoic acid to 50 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C until all the solid has dissolved.
-
Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzoic acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 15°C to ensure regioselectivity and prevent side reactions.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.
-
Slowly pour the reaction mixture onto 200 grams of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Filter the resulting solid using a Büchner funnel, and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Dry the yellow solid product in a vacuum oven at 60-70°C.
Causality: The use of concentrated sulfuric acid serves both as a solvent and as a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to favor the desired mono-nitration at the position ortho to the strongly activating amino group and meta to the deactivating chloro and carboxyl groups.
Visualizing the Synthesis
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the key analytical data points for this compound.
| Property | Value |
| CAS Number | 17845-89-7 |
| Molecular Formula | C₇H₅ClN₂O₄ |
| Molecular Weight | 216.58 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Typically in the range of 230-240°C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Expected Spectroscopic Data:
-
¹H NMR: Protons on the aromatic ring would appear as distinct singlets in the downfield region. The chemical shifts would be influenced by the electronic nature of the substituents.
-
¹³C NMR: The spectrum would show seven distinct carbon signals, with the carboxyl carbon being the most downfield.
-
IR Spectroscopy: Characteristic peaks would include C=O stretching for the carboxylic acid, N-H stretching for the amine, and asymmetric/symmetric stretching for the N-O bonds of the nitro group.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).
Applications in Modern Research and Development
The utility of this compound lies in its role as a versatile intermediate. Its derivatives are explored in several areas of research.
Pharmaceutical Synthesis
The compound is a building block for more complex molecules with potential biological activity. The presence of multiple reactive sites allows for the construction of diverse molecular scaffolds. For example, the amino group can be a key site for building out structures in the development of kinase inhibitors or other targeted therapies. While specific drugs directly using this compound are not widely publicized, related chloro-nitrobenzoic acids are crucial intermediates in creating anti-inflammatory and analgesic medications.[1] The general class of substituted aminobenzoic acids is significant in drug discovery.
Materials Science
In materials science, this molecule can be used to synthesize specialty polymers and dyes.[2] The aromatic core and reactive functional groups allow for its incorporation into polymer backbones to enhance properties like thermal stability or to introduce specific functionalities. The chromophoric nitro and amino groups make it a candidate for developing novel dyes and pigments.[2]
Agrochemicals
Similar to pharmaceuticals, the development of new herbicides and pesticides often involves intermediates like this compound.[1] The specific arrangement of functional groups can be tailored to target biological pathways in pests or weeds.
Conclusion and Future Outlook
This compound is a testament to the power of functional group interplay in organic synthesis. While its own discovery is not a landmark event, its existence is a logical consequence of the rich history of aromatic chemistry. Its primary value is not as an end-product but as a crucial stepping stone, enabling the efficient construction of complex and high-value molecules. As the demand for novel pharmaceuticals, advanced materials, and targeted agrochemicals continues to grow, the utility of such versatile and strategically designed intermediates will only increase, ensuring its continued relevance in the chemical sciences.
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PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]
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Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 17211. Retrieved from [Link]
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Semantic Scholar. (n.d.). 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
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LookChem. (n.d.). Cas 6324-51-2,2-AMINO-5-CHLORO-3-NITROBENZOIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457. Retrieved from [Link]
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4-Amino-3-chloro-5-nitrobenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active compounds. Among these, polysubstituted aromatic systems hold a place of prominence, offering a rigid scaffold upon which diverse functionalities can be installed with precision. 4-Amino-3-chloro-5-nitrobenzoic acid is one such privileged molecule, a trifunctionalized benzene ring poised for a variety of chemical transformations. Its unique arrangement of an electron-donating amino group, an electron-withdrawing nitro group, a reactive chloro substituent, and a versatile carboxylic acid handle makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₄ | [2] |
| Molecular Weight | 216.58 g/mol | [2] |
| Appearance | Pale yellow to yellow-brown solid | N/A |
| Melting Point | >300 °C (decomposes) | N/A |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, methanol, and DMSO. | [3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the electronic effects of the surrounding substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern, with the carbon bearing the carboxylic acid group appearing at the lowest field.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups: N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and an O-H stretching band for the carboxylic acid (broad, around 2500-3300 cm⁻¹).[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules such as H₂O, CO, and NO₂.[5][6]
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be strategically approached from readily available starting materials. A logical and efficient pathway involves the dinitration of 4-chlorobenzoic acid followed by a selective reduction of one of the nitro groups.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a laboratory-scale synthesis based on established methodologies for the nitration of chlorobenzoic acids and the selective reduction of dinitroarenes.
Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid
This procedure is adapted from the nitration of similar aromatic compounds.[7]
Materials:
-
4-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 4-chlorobenzoic acid in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the 4-chlorobenzoic acid has dissolved, begin the dropwise addition of fuming nitric acid from the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a large beaker filled with crushed ice.
-
The crude 4-chloro-3,5-dinitrobenzoic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.
-
Dry the product in a vacuum oven at 60-70 °C.
Step 2: Selective Reduction to this compound
The selective reduction of one nitro group in the presence of another is a well-established transformation. Reagents such as sodium sulfide or ammonium sulfide are commonly employed for this purpose.
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzoic acid in a mixture of ethanol and water.
-
Prepare a solution of sodium sulfide nonahydrate in water.
-
Slowly add the sodium sulfide solution to the stirred solution of the dinitro compound. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The color of the solution will typically change, indicating the progress of the reduction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.
-
The desired this compound will precipitate out of the solution.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
Reactivity and Synthetic Potential: A Chemist's Playground
The multifaceted nature of this compound stems from the distinct reactivity of its four functional groups. This allows for a high degree of control and selectivity in subsequent synthetic transformations.
-
The Amino Group: The primary amino group is a versatile handle for a variety of transformations. It can be diazotized and subsequently converted to a wide range of other functional groups. Acylation and alkylation reactions are also readily achievable, allowing for the introduction of diverse side chains. Furthermore, the amino group can be protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to facilitate reactions at other sites of the molecule.
-
The Carboxylic Acid Group: The carboxylic acid functionality can be easily converted into esters, amides, or an acid chloride. The latter serves as a highly reactive intermediate for the introduction of various nucleophiles. Reduction of the carboxylic acid to a primary alcohol provides another avenue for further functionalization.
-
The Chloro Group: The chloro substituent, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for molecular diversification.[8]
-
The Nitro Group: The nitro group can be reduced to a second amino group, opening up possibilities for the synthesis of diamino derivatives. This transformation is crucial for the construction of various heterocyclic systems.
Applications in Organic Synthesis: Building Blocks for Bioactive Molecules
The true value of this compound lies in its application as a building block for the synthesis of more complex and functionally rich molecules, particularly in the realm of medicinal chemistry.
Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
A recent study highlighted the use of 4-amino-3-chloro benzoate esters as precursors for the synthesis of novel EGFR inhibitors. The parent acid serves as the starting point for the elaboration of more complex structures that have shown promising anti-proliferative properties in vitro. This work underscores the potential of this scaffold in the development of new anticancer agents.
Potential in Heterocyclic Synthesis
The presence of multiple reactive functional groups in a specific ortho- and meta-relationship makes this compound an ideal precursor for the synthesis of various heterocyclic systems. For instance, after reduction of the nitro group to an amine, the resulting diamino acid can be used to construct:
-
Benzodiazepines: By reacting the diamino derivative with appropriate 1,3-dicarbonyl compounds or their equivalents.
-
Quinoxalines: Through condensation with 1,2-dicarbonyl compounds.
The ability to further functionalize the chloro and carboxylic acid groups before or after heterocycle formation provides immense synthetic flexibility.
Workflow for the Synthesis of a Hypothetical Bioactive Heterocycle
The following workflow illustrates a potential synthetic route from this compound to a hypothetical complex heterocyclic target.
Conclusion: A Building Block of Strategic Importance
This compound represents a powerful and versatile building block for organic synthesis. Its unique combination of functional groups, each with distinct and tunable reactivity, provides chemists with a rich platform for the construction of complex molecular architectures. From its strategic synthesis to its application in the development of potential therapeutic agents, this compound embodies the principles of modern synthetic chemistry: efficiency, selectivity, and functionality. As the demand for novel bioactive molecules continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly increase, solidifying its place in the synthetic chemist's toolbox.
References
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INNO PHARMCHEM CO.,LTD. Synthesis and Applications of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. Available from: [Link]
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ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential. Available from: [Link]
-
Journal of the American Chemical Society. Substituted p-Aminobenzoic Acids. Available from: [Link]
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PubChemLite. This compound (C7H5ClN2O4). Available from: [Link]
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Semantic Scholar. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available from: [Link]
-
RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Available from: [Link]
- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]
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PubChem. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Available from: [Link]
-
PubMed. Chemical modification of spinach plastocyanin using 4-chloro-3,5-dinitrobenzoic acid: characterization of four singly-modified forms. 1990. Available from: [Link]
-
ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. 2025. Available from: [Link]
-
MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. 2023. Available from: [Link]
-
NIST WebBook. Benzoic acid, 4-chloro-3-nitro-. Available from: [Link]
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PubChem. 4-Chloro-3,5-dinitrobenzoic acid. Available from: [Link]
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Frontiers. Emerging Heterocycles as Bioactive Compounds. Available from: [Link]
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ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available from: [Link]
-
PubMed Central. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Available from: [Link]
-
PubMed Central. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. 2023. Available from: [Link]
-
PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]
-
Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]
-
SpectraBase. 4-Chloro-3-nitrobenzoic acid methyl ester - Optional[13C NMR]. Available from: [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. Available from: [Link]
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Synthesis of Novel Derivatives from 4-Amino-3-chloro-5-nitrobenzoic Acid: A Strategic Guide to Unlocking a Versatile Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Amino-3-chloro-5-nitrobenzoic Acid
In the landscape of medicinal chemistry and materials science, the selection of a starting scaffold is a critical decision that dictates the scope of accessible chemical diversity and, ultimately, the potential for discovering novel functionalities. This compound is a quintessential example of a highly versatile building block.[1] Its structure is decorated with four distinct functional groups—a carboxylic acid, an aromatic amine, a chloro substituent, and a nitro group—each offering a unique handle for chemical modification.
The electronic properties of this molecule are particularly noteworthy. The potent electron-withdrawing nature of the nitro group and the chloro atom significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid and amino groups.[2][3] This pre-activated state makes the scaffold amenable to a wide array of synthetic transformations, often under mild conditions. This guide provides a comprehensive overview of the core synthetic strategies for deriving novel compounds from this platform, grounded in established protocols and mechanistic insights, to empower researchers in their quest for next-generation molecules. Its derivatives have shown significant potential, notably in the development of targeted cancer therapies such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4][5]
Core Synthetic Pathways: A Multi-pronged Approach to Derivatization
The true synthetic power of this compound is realized by strategically addressing its functional groups. The following sections detail proven methodologies for modifying the carboxylic acid and amino moieties, which are the most common and versatile reaction sites.
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An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-chloro-5-nitrobenzoic Acid
Abstract
4-Amino-3-chloro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. The reactivity of its amino group is intricately modulated by the electronic interplay of three distinct substituents: a chloro, a nitro, and a carboxylic acid group. This guide provides a comprehensive exploration of the electronic landscape of the molecule, detailing how these substituents collectively diminish the nucleophilicity of the amino group. We will dissect key transformations, including diazotization, acylation, and alkylation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Electronic Architecture: A Tale of Competing Influences
The reactivity of the amino group in this compound is not straightforward. Unlike simple aniline, where the amino group is a potent activating, ortho-, para- director, the aromatic ring in this molecule is heavily substituted with powerful electron-withdrawing groups (EWGs).[1] Understanding the nature of each substituent is critical to predicting and controlling the reactivity of the amino nitrogen.
-
Amino Group (-NH₂): An electron-donating group through resonance (+R effect), which pushes electron density into the ring.
-
Nitro Group (-NO₂): A strongly electron-withdrawing group by both resonance (-R) and induction (-I).[2][3]
-
Carboxylic Acid Group (-COOH): An electron-withdrawing group, primarily through induction (-I) and to a lesser extent, resonance (-R).
-
Chloro Group (-Cl): An electron-withdrawing group via induction (-I) but a weak electron-donating group by resonance (+R). The inductive effect dominates, making it a deactivating substituent.
The cumulative effect of the -NO₂, -COOH, and -Cl groups is a significant reduction of electron density across the aromatic ring and, crucially, on the nitrogen atom of the amino group. This severe "deactivation" drastically reduces the basicity and nucleophilicity of the amine compared to aniline, making many of its typical reactions more challenging.[4][5]
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position Relative to -NH₂ | Primary Inductive Effect (-I) | Primary Resonance Effect (R) | Overall Impact on Amino Group |
| -COOH | Para | Withdrawing | Withdrawing | Deactivating |
| -NO₂ | Meta | Withdrawing | Withdrawing | Strongly Deactivating |
| -Cl | Ortho | Withdrawing | Donating (weak) | Deactivating |
Key Transformations of the Amino Group
Despite its attenuated reactivity, the amino group remains a key handle for synthetic transformations. The choice of reaction conditions is paramount to achieving successful outcomes.
Diazotization and Subsequent Displacement Reactions
The conversion of the primary amino group to a diazonium salt is one of the most robust and synthetically valuable reactions for this molecule. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl), a process often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[6][7]
Causality Behind the Protocol: The diazotization reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to release nitrogen gas.[8][9] The reaction uses sodium nitrite and a strong mineral acid to generate the reactive agent, nitrous acid (HNO₂), in situ.[8]
Protocol 1: Diazotization of this compound
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Distilled Water
-
Ice bath
-
-
Procedure:
-
Preparation of Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound in distilled water.
-
Acidification: Carefully add concentrated hydrochloric acid to the suspension.
-
Cooling: Cool the mixture to 0–5 °C using an ice-salt bath with vigorous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Critically, ensure the internal temperature does not rise above 5 °C.
-
Completion: After the addition is complete, continue stirring the resulting (often clear) solution in the ice bath for an additional 30 minutes.
-
Usage: The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent synthetic step (e.g., azo coupling or Sandmeyer reaction).[10]
-
Acylation
Acylation of the amino group, typically with an acyl chloride or anhydride, is a fundamental transformation used for installing an amide functional group or as a protection strategy.[1] Due to the strongly deactivated nature of the amino group in the target molecule, this reaction requires more forcing conditions than for simple anilines.
Causality Behind the Protocol: The low nucleophilicity of the nitrogen atom means it will react sluggishly with acylating agents. The inclusion of a base like pyridine is crucial; it acts as a nucleophilic catalyst and also scavenges the HCl byproduct generated when using an acyl chloride, driving the reaction to completion.
Protocol 2: N-Acetylation using Acetic Anhydride
-
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (excess, ~3.0 eq)
-
Pyridine (catalytic amount or as solvent)
-
Glacial Acetic Acid (as solvent, optional)
-
-
Procedure:
-
Dissolution: Dissolve or suspend this compound in pyridine or glacial acetic acid.
-
Addition of Acylating Agent: Slowly add acetic anhydride to the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (or ~80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Precipitation: The acetylated product should precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid and pyridine, and dry under vacuum.
-
N-Alkylation
Direct N-alkylation of the amino group is particularly challenging due to its low nucleophilicity. Standard Sₙ2 reactions with alkyl halides are often low-yielding. More advanced methods, such as reductive amination or transition-metal-catalyzed reactions with alcohols (borrowing hydrogen methodology), may be required.[11][12]
Expert Insight: For a substrate this deactivated, direct alkylation is often inefficient. A more reliable strategy may involve a multi-step sequence, such as acylation followed by reduction of the resulting amide to the corresponding alkyl amine. However, for direct alkylation, catalytic methods offer a promising, albeit more complex, alternative.[13]
Table 2: Representative Reaction Conditions for N-Alkylation of Anilines
| Method | Alkylating Agent | Catalyst / Reagent | Temperature | Key Considerations | Reference |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Elevated | Often low yield for deactivated anilines. | [14] |
| Catalytic (Borrowing H₂) | Alcohol | Transition Metal (e.g., Co, Pd) | 140 °C | High atom economy; requires specific catalysts. | [12] |
| Visible Light Induced | 4-hydroxybutan-2-one | NH₄Br | Room Temp | Eco-friendly; scope may be limited. | [13] |
Conclusion
The amino group of this compound presents a fascinating case study in substituent effects. While its nucleophilic character is severely dampened by the concerted action of three powerful electron-withdrawing groups, it is by no means inert. Its reactivity is channeled into specific, highly useful pathways, most notably the formation of diazonium salts, which unlocks a vast array of subsequent functionalizations. Transformations like acylation are feasible but require forcing conditions. This nuanced reactivity profile makes this compound a versatile and predictable building block for chemists equipped with a solid understanding of its underlying electronic principles.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
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- 5. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
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- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid: A Detailed Guide to Starting Materials and Synthetic Protocols
Abstract
This application note provides a comprehensive guide for the synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. We will delve into the strategic selection of starting materials and present a detailed, field-proven protocol for its synthesis. The narrative emphasizes the chemical logic behind each experimental step, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug development.
Introduction: Strategic Importance of this compound
This compound is a highly functionalized aromatic compound. The specific arrangement of its amino, chloro, nitro, and carboxylic acid groups makes it a versatile building block for constructing more complex molecules. The electron-withdrawing properties of the nitro and chloro groups, combined with the electron-donating amino group, create a unique electronic profile that is often sought after in the design of bioactive compounds. This guide will focus on a reliable and reproducible synthetic route, elucidating the critical parameters for success.
Selection of Starting Materials: A Strategic Approach
The synthesis of a polysubstituted benzene ring like this compound requires careful planning regarding the order of substituent introduction. The directing effects of the functional groups are paramount. A logical and efficient synthetic strategy often begins with a commercially available and economically viable starting material that simplifies the subsequent transformations.
For the target molecule, two primary retrosynthetic pathways can be envisioned, each with its own set of advantages and challenges.
Pathway A begins with a precursor already containing the chloro and carboxylic acid functionalities, such as 4-chloro-3-nitrobenzoic acid . This is a common and often preferred starting material.[1] The synthesis then proceeds by introducing the amino group, typically through the reduction of a second nitro group introduced onto the ring.
Pathway B could start from 4-aminobenzoic acid (p-aminobenzoic acid, PABA) or a derivative thereof.[2][3] While seemingly direct, this route is complicated by the fact that the amino group is highly reactive and can lead to undesired side reactions during chlorination and nitration.[4] Therefore, a protection-deprotection strategy is often necessary, adding steps to the overall synthesis.
Considering efficiency and control, this guide will focus on a synthetic approach starting from a substituted chlorobenzoic acid derivative. The most direct precursor, based on common organic transformations, is 4-chloro-3,5-dinitrobenzoic acid , which can then be selectively reduced. However, a more practical and commonly cited approach involves the nitration of a pre-functionalized benzoic acid. A highly effective strategy begins with 4-chlorobenzoic acid .
Rationale for Starting with 4-Chlorobenzoic Acid
Starting with 4-chlorobenzoic acid offers several advantages:
-
Commercial Availability and Cost-Effectiveness: It is a readily available and relatively inexpensive bulk chemical.
-
Favorable Directing Effects: The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination predictably directs the initial nitration to the position ortho to the chlorine and meta to the carboxyl group, yielding 4-chloro-3-nitrobenzoic acid .[5]
The subsequent steps will then involve a second nitration and a selective reduction to install the final amino group.
Synthetic Workflow and Chemical Logic
The overall synthetic strategy is a multi-step process designed to install the required functional groups with high regioselectivity.
An alternative, and often more direct, pathway involves the amination of a suitable precursor. For instance, 4-chloro-3-nitrobenzoic acid can react with methylamine to replace the chlorine atom, leading to 4-methylamino-3-nitrobenzoic acid.[1] This highlights the possibility of nucleophilic aromatic substitution as a key step in related syntheses.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of this compound, starting from 4-chlorobenzoic acid.
Step 1: Synthesis of 4-Chloro-3-nitrobenzoic acid
Causality: The initial step is an electrophilic aromatic substitution (nitration). A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[6] The directing effects of the existing substituents on the 4-chlorobenzoic acid ring guide the nitronium ion to the desired position.
Protocol:
-
To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer, add 680 ml of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly add 400 g of 4-chlorobenzoic acid to the stirred sulfuric acid, ensuring the temperature is maintained.
-
Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the 4-chlorobenzoic acid solution. The rate of addition should be controlled to maintain the reaction temperature between 10°C and 25°C.[5]
-
After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.[5]
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-chloro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Synthesis of 4-Chloro-3,5-dinitrobenzoic acid
Causality: A second nitration is performed under more forcing conditions to add a second nitro group. The existing substituents (chloro, nitro, and carboxyl) are all meta-directing (relative to their own positions), which favors the introduction of the second nitro group at the 5-position.
Protocol:
-
In a suitable reaction vessel, dissolve the 4-chloro-3-nitrobenzoic acid from the previous step in a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Heat the mixture carefully to facilitate the second nitration. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it onto ice to precipitate the product.
-
Collect the 4-chloro-3,5-dinitrobenzoic acid by filtration, wash thoroughly with water, and dry.
Step 3: Selective Reduction to this compound
Causality: The final step involves the selective reduction of one of the two nitro groups to an amino group. This is a critical and often challenging step. The choice of reducing agent and reaction conditions determines the selectivity. Reagents such as sodium sulfide or stannous chloride under controlled conditions can often achieve this selective reduction. Catalytic hydrogenation with a poisoned catalyst can also be employed.
Protocol (using Stannous Chloride):
-
Suspend the 4-chloro-3,5-dinitrobenzoic acid in a suitable solvent, such as ethanol or a mixture of hydrochloric acid and ethanol.
-
Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid dropwise to the suspension while stirring vigorously. The molar ratio of the reactants is crucial for selectivity.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
-
Once the reaction is complete, the product is typically isolated by basifying the solution to precipitate the tin salts, followed by extraction of the product into an organic solvent.
-
Acidification of the aqueous layer may be necessary to precipitate the final product, which can then be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.[7]
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 239-242 | - |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 180-182 | 85-95 |
| 4-Chloro-3,5-dinitrobenzoic acid | C₇H₃ClN₂O₆ | 246.56 | ~195 | 70-85 |
| This compound | C₇H₅ClN₂O₄ | 216.58 | - | 60-75 |
Note: Melting points and yields are approximate and can vary based on experimental conditions and purity.
Final product confirmation should be carried out using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry: To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amine, nitro, carboxylic acid).
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. By starting with the readily available 4-chlorobenzoic acid, a reliable and scalable synthetic route can be established. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals working on the synthesis of complex aromatic intermediates.
References
-
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
PrepChem (2023) Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. [Link]
- Google Patents (2012) Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid. CN102432313A.
-
ResearchGate (1951) The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]
-
Royal Society of Chemistry (2012) Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. [Link]
-
Quora (2020) How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
- Google Patents (2018)
-
PrepChem (2023) Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. [Link]
-
MDPI (2019) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
PrepChem (2023) A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]
- Google Patents (2016) Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
- Google Patents (2014) Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
-
PubMed Central (2017) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]
- Google Patents (1937) Preparation of 2-chloro-5-aminobenzoic acid. US2100242A.
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Application Notes and Protocols: Leveraging 4-Amino-3-chloro-5-nitrobenzoic Acid in the Synthesis of Advanced EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-3-chloro-5-nitrobenzoic Acid in EGFR Inhibitor Scaffolding
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation through overexpression or mutation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology, effectively blocking the ATP-binding site of the receptor's intracellular kinase domain and thereby halting downstream signaling cascades.[2][4] The design and synthesis of novel, potent, and selective EGFR inhibitors remain an area of intense research.
This technical guide focuses on the utility of a highly functionalized and versatile starting material, This compound , in the synthesis of next-generation EGFR inhibitors. The strategic placement of the amino, chloro, and nitro groups on the benzoic acid core provides a unique chemical handle for the construction of various heterocyclic scaffolds, most notably the quinazoline and quinazolinone cores, which are prevalent in many clinically approved EGFR inhibitors like gefitinib and erlotinib.[5][6]
The Chemical Rationale: Why this compound is a Superior Precursor
The judicious selection of a starting material is critical in streamlining the synthetic route and influencing the pharmacological properties of the final compound. This compound offers several distinct advantages:
-
Pre-functionalized Core: The presence of the amino and carboxylic acid groups allows for the direct application of established cyclization reactions to form the quinazoline ring system, a common pharmacophore in EGFR inhibitors.[7]
-
Modulation of Reactivity: The electron-withdrawing nature of the nitro and chloro substituents enhances the acidity of the carboxylic acid and influences the nucleophilicity of the amino group, enabling precise control over reaction pathways.[8]
-
Introduction of Key Binding Moieties: The chloro and nitro groups can be retained in the final inhibitor structure to form crucial interactions within the EGFR active site or can be further functionalized to introduce other desired chemical features. The nitro group, for instance, can be reduced to an amine, providing a point for further diversification and the introduction of solubilizing or target-engaging groups.
Synthetic Strategy: Construction of a Quinazolinone-Based EGFR Inhibitor
The following section outlines a detailed, field-proven protocol for the synthesis of a potent quinazolinone-based EGFR inhibitor, leveraging this compound as the key starting material. This synthetic route is a convergent strategy, building the core scaffold and then introducing the pharmacophoric elements responsible for potent and selective EGFR inhibition.
Diagram of the Synthetic Workflow
Caption: A representative synthetic workflow for the synthesis of a quinazolinone-based EGFR inhibitor.
Experimental Protocol
Step 1: Acetylation of this compound
-
Rationale: Protection of the amino group as an acetamide prevents unwanted side reactions during the subsequent cyclization step and activates the molecule for ring closure.
-
Procedure:
-
Suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture to reflux (approximately 140°C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, then pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the N-acetyl intermediate.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the acetyl group and the integrity of the core structure.
Step 2: Cyclization to form the Quinazolinone Core
-
Rationale: This key step involves the intramolecular cyclization of the N-acetyl intermediate in the presence of formamide, which serves as both a reagent and a solvent, to construct the fundamental quinazolinone scaffold.
-
Procedure:
-
Combine the N-acetyl intermediate (1.0 eq) with an excess of formamide (10-15 eq).
-
Heat the mixture to 150-160°C for 4-6 hours. The reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinazolinone core.
-
-
Characterization: Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) will confirm the formation of the bicyclic quinazolinone ring system.
Step 3: Chlorination of the Quinazolinone Core
-
Rationale: The introduction of a chlorine atom at the 4-position of the quinazolinone ring is a crucial activation step. This chloro-substituent is an excellent leaving group, facilitating the subsequent nucleophilic aromatic substitution.
-
Procedure:
-
Suspend the quinazolinone core (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq) with a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3-4 hours. The reaction progress can be followed by TLC.
-
After completion, carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with a non-polar solvent like hexane to precipitate the 4-chloroquinazoline intermediate.
-
Filter and dry the product. This intermediate is often used in the next step without further purification.
-
-
Characterization: Mass spectrometry is a quick and effective way to confirm the incorporation of the chlorine atom.
Step 4: Nucleophilic Aromatic Substitution with a Substituted Aniline
-
Rationale: This final step introduces the key pharmacophoric element that will interact with the hinge region of the EGFR kinase domain. The choice of the substituted aniline is critical for determining the potency and selectivity of the final inhibitor.[9]
-
Procedure:
-
Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.
-
The reaction can be carried out under thermal conditions (reflux) or accelerated using microwave irradiation.[10][11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and the product will often precipitate. If not, the solvent can be removed under reduced pressure.
-
Purify the final EGFR inhibitor by column chromatography or recrystallization to obtain a high-purity compound.
-
-
Characterization: Full characterization using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis is required to confirm the structure and purity of the final product.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The synthesized EGFR inhibitor, like other small-molecule TKIs, exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR's intracellular tyrosine kinase domain.[2] This binding event prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1]
The EGFR Signaling Cascade
Upon binding of its ligand (e.g., EGF or TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its C-terminal tail.[2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The two major downstream pathways are:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.[4]
-
The PI3K-Akt-mTOR Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[3]
By blocking the initial autophosphorylation event, the synthesized inhibitor effectively shuts down these pro-growth and pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Diagram of the EGFR Signaling Pathway and Inhibition
Caption: The EGFR signaling pathway and its inhibition by a small-molecule TKI.
Data Presentation: In Vitro Efficacy of a Representative Inhibitor
The in vitro efficacy of the synthesized compounds should be evaluated through biochemical and cell-based assays. A key metric is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of EGFR or the proliferation of cancer cells by 50%.
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative GI₅₀ (µM) |
| Representative Inhibitor | EGFR (wild-type) | 15 | A549 (NSCLC) | 0.5 |
| Representative Inhibitor | EGFR (L858R mutant) | 5 | HCC827 (NSCLC) | 0.1 |
| Gefitinib (Reference) | EGFR (wild-type) | 20 | A549 (NSCLC) | 0.8 |
| Gefitinib (Reference) | EGFR (L858R mutant) | 8 | HCC827 (NSCLC) | 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of potent and selective EGFR inhibitors. Its inherent functionality allows for the efficient construction of key heterocyclic scaffolds, while its substitution pattern provides opportunities for fine-tuning the pharmacological properties of the final compounds. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this precursor in the ongoing quest for more effective cancer therapies. Future work could focus on leveraging the nitro and chloro substituents to develop covalent or allosteric EGFR inhibitors, potentially overcoming the challenge of acquired resistance to current-generation TKIs.
References
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ResearchGate. (n.d.). Mechanisms of RTKs (EGFR) signal transduction, small molecule... [online] Available at: [Link] [Accessed 4 Jan. 2026].
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ResearchGate. (n.d.). Signaling pathways and inhibitors of EGFR. Activation of EGFR leads to... [online] Available at: [Link] [Accessed 4 Jan. 2026].
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Sharma, S., Bell, D.W., Settleman, J. and Haber, D.A. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer, [online] 7(3), pp.169–181. Available at: [Link] [Accessed 4 Jan. 2026].
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SciSpace. (n.d.). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. [online] Available at: [Link] [Accessed 4 Jan. 2026].
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Hilaris Publisher. (2018). EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
Patel, H.M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), pp.2769–2781. Available at: [Link] [Accessed 4 Jan. 2026].
-
ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. [online] Available at: [Link] [Accessed 4 Jan. 2026].
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National Center for Biotechnology Information. (2019). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. [online] Available at: [Link] [Accessed 4 Jan. 2026].
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National Genomics Data Center (CNCB-NGDC). (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
R Discovery. (n.d.). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
National Center for Biotechnology Information. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
ResearchGate. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses | Request PDF. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
PubMed. (n.d.). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
Semantic Scholar. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [online] Available at: [Link] [Accessed 4 Jan. 2026].
-
Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [online] Available at: [Link] [Accessed 4 Jan. 2026].
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Application Notes and Protocols: A Detailed Guide to the Nitration of 4-Amino-3-chlorobenzoic Acid
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (-NO₂) onto an aromatic ring. This functional group serves as a versatile precursor for a wide array of chemical transformations, particularly in the development of pharmaceuticals and other high-value chemical entities. This guide provides a comprehensive experimental protocol for the nitration of 4-amino-3-chlorobenzoic acid, a reaction that yields 4-amino-3-chloro-5-nitrobenzoic acid. This product is a valuable intermediate in medicinal chemistry and materials science.
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating and ortho-, para-directing group, while the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating and ortho-, para- and meta-directing, respectively. Understanding the interplay of these electronic effects is crucial for predicting and controlling the reaction outcome.
Mechanistic Insights: Electrophilic Aromatic Substitution
The nitration of 4-amino-3-chlorobenzoic acid proceeds through an electrophilic aromatic substitution (EAS) mechanism.[1][2][3] The key steps are the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich aromatic ring.
Generation of the Nitronium Ion
A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed to generate the nitronium ion. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5][6]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[7]
Regioselectivity
The position of the incoming nitro group is directed by the existing substituents on the benzoic acid ring:
-
Amino Group (-NH₂): As a strong activating group, it directs incoming electrophiles to the ortho and para positions relative to itself.
-
Chloro Group (-Cl): This is a deactivating but ortho-, para-directing group.
-
Carboxylic Acid Group (-COOH): This is a deactivating and meta-directing group.[6][7]
In the case of 4-amino-3-chlorobenzoic acid, the powerful activating effect of the amino group dominates. It strongly directs the nitration to the positions ortho to it, which are positions 3 and 5. Position 3 is already occupied by the chloro group. Therefore, the nitration occurs predominantly at the 5-position, leading to the formation of this compound. The deactivating nature of the chloro and carboxylic acid groups means that forcing conditions (e.g., elevated temperatures) may be required to achieve a reasonable reaction rate.
Experimental Protocol
This section details the step-by-step procedure for the nitration of 4-amino-3-chlorobenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Amino-3-chlorobenzoic acid | ≥98% | |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | |
| Concentrated Nitric Acid (HNO₃) | 70% | |
| Deionized Water | ||
| Ice | ||
| Ethanol | Reagent Grade | |
| Sodium Bicarbonate (NaHCO₃) |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Beakers
-
Graduated cylinders
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
Standard laboratory glassware
-
Fume hood
-
Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of 4-amino-3-chlorobenzoic acid.
Step-by-Step Procedure
1. Preparation of the Substrate Solution: a. In a 100 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid. b. Place the flask in an ice bath and allow it to cool to 0-5 °C. c. While stirring, slowly add 2.0 g of 4-amino-3-chlorobenzoic acid in small portions. Ensure the temperature remains below 10 °C.
2. Preparation of the Nitrating Mixture: a. In a separate beaker or test tube, carefully combine 3 mL of concentrated nitric acid and 3 mL of concentrated sulfuric acid. Caution: This mixing is highly exothermic and should be done slowly in an ice bath.[8] b. Cool the nitrating mixture to 0 °C.
3. Nitration Reaction: a. While vigorously stirring the solution of 4-amino-3-chlorobenzoic acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel. b. Maintain the reaction temperature below 10 °C throughout the addition. c. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
4. Work-up and Isolation: a. Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker. b. The crude product, this compound, will precipitate as a solid. c. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel. d. Wash the crude product with several portions of cold deionized water to remove any residual acid.
5. Purification: a. The crude product can be purified by recrystallization from an ethanol-water mixture. b. Dissolve the crude solid in a minimum amount of hot ethanol. c. Add hot water dropwise until the solution becomes slightly cloudy. d. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. f. Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Safety Precautions
Nitration reactions are potentially hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[9][10]
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[11][12] Always wear appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[9]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[10][13] The temperature must be carefully monitored and controlled with an efficient cooling bath.
-
Toxic Fumes: Nitric acid fumes and nitrogen oxides produced during the reaction are toxic and should not be inhaled.[9][12]
-
Spill Management: Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Yellow solid |
| Melting Point | |
| ¹H NMR | |
| IR Spectroscopy | |
| Mass Spectrometry |
Chemical Structure Transformation
Caption: Reaction scheme for the nitration of 4-amino-3-chlorobenzoic acid.
References
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]
-
YouTube. (2019, January 3). nitration of aromatic compounds. Retrieved from [Link]
- Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013).
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Treadwell, E. M., & Lin, T.-Y. (2003). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
- Treadwell, E. M., & Lin, T. Y. (2003). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
YouTube. (2021, February 18). Nitration of benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
- Nath, R. K., Deb, R., Chakraborty, N., Mohiuddin, G., Rao, D. S. S., & Rao, N. V. S. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization.
- Google Patents. (n.d.). US4036838A - Process for the production of nitro derivatives of aromatic compounds.
- Google Patents. (n.d.). Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]
-
Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]
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Application Notes and Protocols for 4-Amino-3-chloro-5-nitrobenzoic Acid in Solid-Phase Synthesis
Introduction: Unveiling a Versatile Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds that can be readily diversified is paramount. Solid-phase synthesis (SPS) stands as a cornerstone technology in this endeavor, enabling the rapid and efficient construction of large chemical libraries. This document introduces 4-Amino-3-chloro-5-nitrobenzoic acid , a multifaceted building block with significant, yet underexplored, potential for application in solid-phase organic synthesis (SPOS).
The unique arrangement of functional groups on the aromatic core of this compound—a carboxylic acid for resin attachment, a primary amine, a reactive chloro group, and a nitro group—renders it an exceptional candidate for the synthesis of diverse small molecule libraries. The strategic positioning of the electron-withdrawing nitro and chloro groups activates the molecule for a variety of chemical transformations. This guide provides a comprehensive overview of the prospective applications of this scaffold, complete with detailed protocols for its immobilization, diversification, and cleavage from solid support. We will explore its utility as a trifunctional scaffold and as a potential photolabile or "safety-catch" linker, thereby offering researchers a powerful new tool for their synthetic endeavors.
Core Concepts and Strategic Applications
The synthetic utility of this compound on a solid support is predicated on the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled diversification strategy.
-
Immobilization: The carboxylic acid moiety provides a straightforward handle for attachment to various hydroxyl- or amino-functionalized resins, such as Wang or Rink Amide resins. This initial step anchors the scaffold to the solid support, setting the stage for subsequent chemical modifications.
-
Diversification at Multiple Points:
-
The Amino Group: The primary amino group can be readily acylated, sulfonated, or used in reductive amination to introduce a wide array of substituents.
-
The Chloro Group: The aromatic ring is activated by the presence of two electron-withdrawing groups (the nitro group and the carboxyl linkage to the resin), making the chloro substituent susceptible to nucleophilic aromatic substitution (S
NAr)[1][2][3][4]. This allows for the introduction of various nucleophiles, such as amines, thiols, or alkoxides. -
The Nitro Group as a "Safety-Catch": The nitro group is relatively inert to many reaction conditions used for modifying the amino and chloro groups. However, it can be selectively reduced to a primary amine on the solid support[5][6][7][8]. This newly unmasked amino group serves as a third point of diversification, embodying the "safety-catch" linker principle where a stable linkage is activated for further reaction[9][10].
-
-
Cleavage Strategies:
-
Acidic Cleavage: When attached to acid-labile resins like Wang or Rink Amide, the final products can be liberated using standard trifluoroacetic acid (TFA) cocktails[11][12][13][14][15].
-
Photolytic Cleavage: The o-nitrobenzyl motif is a well-established photolabile linker in solid-phase synthesis[16][17][18][19][20]. The arrangement of the nitro group and the point of attachment to the resin in our scaffold is analogous to this classic photolabile system. Upon irradiation with UV light, an intramolecular redox reaction is initiated, leading to the cleavage of the molecule from the support under neutral and mild conditions. This orthogonality is highly valuable for the synthesis of molecules with acid-sensitive functional groups.
-
The following sections provide detailed experimental protocols to harness the synthetic potential of this compound in solid-phase synthesis.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the esterification of the carboxylic acid of the title compound to a hydroxyl-functionalized Wang resin.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (461 mg, 2.0 mmol) in a minimal amount of DMF.
-
Add the dissolved scaffold to the resin.
-
Add a solution of DIC (310 µL, 2.0 mmol) in DCM (5 mL) to the resin slurry.
-
Add a solution of DMAP (24 mg, 0.2 mmol) in DMF (1 mL).
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the scaffold on the resin using a suitable method (e.g., picric acid titration of the free amino group).
| Parameter | Recommended Condition | Purpose |
| Resin | Wang Resin | Provides an acid-labile ester linkage. |
| Coupling Reagents | DIC/DMAP | Activates the carboxylic acid for esterification. |
| Stoichiometry | 2 eq. scaffold, 2 eq. DIC, 0.2 eq. DMAP | Drives the reaction to completion. |
| Reaction Time | 12-16 hours | Ensures complete esterification. |
| Monitoring | Picric acid titration | Quantifies the loading of the scaffold. |
Protocol 2: Diversification of the Scaffold on Solid Support
This protocol outlines a potential two-step diversification strategy, first via acylation of the amino group, followed by nucleophilic aromatic substitution of the chloro group.
Part A: Acylation of the Amino Group
Materials:
-
Scaffold-loaded Wang resin from Protocol 1
-
Carboxylic acid of choice (R¹-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swell the scaffold-loaded resin (500 mg, ~0.5 mmol) in DMF (5 mL) for 1 hour.
-
Drain the DMF.
-
In a separate vial, dissolve the carboxylic acid (1.5 mmol, 3 eq.), HBTU (568 mg, 1.5 mmol, 3 eq.), and DIPEA (522 µL, 3.0 mmol, 6 eq.) in DMF (5 mL).
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 4 hours.
-
Drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling.
Part B: Nucleophilic Aromatic Substitution of the Chloro Group
Materials:
-
Acylated resin from Part A
-
Nucleophile of choice (e.g., a primary or secondary amine, R²R³NH)
-
DIPEA
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the acylated resin (from step 7, Part A) in NMP (5 mL) for 1 hour.
-
Drain the NMP.
-
Prepare a solution of the nucleophile (2.5 mmol, 5 eq.) and DIPEA (870 µL, 5.0 mmol, 10 eq.) in NMP (5 mL).
-
Add the nucleophile solution to the resin.
-
Heat the reaction mixture at 80°C for 12-24 hours.
-
Cool to room temperature, drain the solution, and wash the resin with NMP (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
| Parameter | Recommended Condition | Rationale |
| Amine Acylation | HBTU/DIPEA | Efficient and rapid amide bond formation. |
| S | Primary/Secondary Amine | Example of a common nucleophile for S |
| S | 80°C in NMP | Elevated temperature to overcome the activation energy for S |
| Monitoring | Kaiser Test (Part A) | Confirms complete acylation of the primary amine. |
Protocol 3: On-Resin Reduction of the Nitro Group
This protocol describes the reduction of the aromatic nitro group to a primary amine, opening a third point for diversification.
Materials:
-
Diversified resin from Protocol 2
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
Procedure:
-
Swell the resin (from Protocol 2) in DMF (5 mL) for 1 hour.
-
Drain the DMF.
-
Prepare a solution of SnCl₂·2H₂O (1.13 g, 5.0 mmol, 10 eq.) in DMF (10 mL).
-
Add the SnCl₂ solution to the resin.
-
Agitate the mixture at room temperature for 8-12 hours.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL) and MeOH (3 x 10 mL).
-
A qualitative test (e.g., with a diazonium salt) can be performed to confirm the presence of the new aromatic amine.
| Reagent | Equivalents | Purpose |
| SnCl₂·2H₂O | 10 eq. | A mild and effective reducing agent for aromatic nitro groups on solid support[6][8]. |
| Solvent | DMF | Good swelling solvent for the resin and dissolves the tin salt. |
| Reaction Time | 8-12 hours | Ensures complete reduction of the nitro group. |
Protocol 4: Cleavage of the Final Product from the Resin
Two alternative cleavage protocols are presented: standard acidic cleavage and a proposed photolytic cleavage.
Method A: Acidic Cleavage with TFA
Materials:
-
Final, dried resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Place the dried resin (~100 mg) in a reaction vessel.
-
Add the TFA cleavage cocktail (2 mL).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail (1 mL).
-
Combine the filtrates and precipitate the crude product by adding the solution dropwise to a stirred flask of cold diethyl ether (20 mL).
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Purify the product by HPLC.
Method B: Proposed Photolytic Cleavage
Materials:
-
Final, dried resin
-
Photocleavage solvent (e.g., a mixture of DMF/water or acetonitrile/water)
-
UV lamp (e.g., a high-pressure mercury lamp with a filter for >350 nm)
-
Quartz or borosilicate glass reaction vessel
Procedure:
-
Suspend the dried resin (~50 mg) in the photocleavage solvent (5 mL) in a UV-transparent vessel.
-
Gently agitate the suspension while irradiating with UV light (>350 nm) for 4-24 hours. The optimal time should be determined empirically.
-
Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC or LC-MS.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with the photocleavage solvent (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the product by HPLC.
| Cleavage Method | Reagents | Advantages |
| Acidic | 95% TFA / 2.5% TIS / 2.5% H₂O | Robust, well-established, and simultaneously removes many acid-labile side-chain protecting groups[14]. |
| Photolytic | UV light (>350 nm) in a suitable solvent | Orthogonal to acid/base labile groups, mild, and reagent-free cleavage[18][19]. |
Visualizations
Workflow for Solid-Phase Synthesis and Diversification
Caption: Overall workflow for the solid-phase synthesis of a small molecule library using this compound as a scaffold.
Chemical Transformations on the Solid Support
Caption: Stepwise diversification of the this compound scaffold on the solid support.
Conclusion
This compound presents itself as a highly promising and versatile scaffold for solid-phase organic synthesis. Its unique constellation of functional groups allows for a multi-pronged diversification strategy, enabling the creation of complex and diverse small molecule libraries. The potential for both standard acidic and mild photolytic cleavage adds a layer of flexibility that is highly sought after in modern synthetic chemistry. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable building block. By leveraging the principles of orthogonal protection and diversification, scientists can unlock new avenues for the discovery of novel therapeutics and functional materials.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide MBHA Resin: A Key to Peptide Amide Synthesis. Retrieved from [Link]
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]
- Al-Rawashdeh, W., & Al-Horani, F. A. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(21), 6535.
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). Retrieved from [Link]
- Petersen, T. E., & Nielsen, T. E. (2010). A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles.
- Mikkelsen, R. J., Grier, K. E., & Nielsen, T. E. (2018). Photolabile Linkers for Solid-Phase Synthesis.
- Delbianco, M., & Seeberger, P. H. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325.
- Moody, C. M., & Young, D. W. (2000). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Tetrahedron Letters, 41(48), 9375-9378.
-
PubMed. (2018). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Wang Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
- Camarero, J. A., & Mitchell, A. R. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV.
- Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis. (2009). Journal of Applied Polymer Science.
- Beilstein-Institut. (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 18, 188-196.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
- Perlinger, J. A., & D'Alessio, M. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1953-1959.
-
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of fused heterocycles from substituted o-Benzoquinones and anilines. Retrieved from [Link]
- Hayashi, M., et al. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1756-1760.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Trade Science Inc. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal, 9(8).
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 18, 188-196.
- Royal Society of Chemistry. (2021). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 1. pubs.acs.org [pubs.acs.org]
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- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
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- 17. [PDF] Photolabile Linkers for Solid-Phase Synthesis. | Semantic Scholar [semanticscholar.org]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Amino-3-chloro-5-nitrobenzoic Acid as a Ligand in Metal Complex Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 4-Amino-3-chloro-5-nitrobenzoic Acid as a Versatile Ligand
This compound is a multifaceted organic molecule poised for significant applications in coordination chemistry and medicinal inorganic chemistry. Its aromatic scaffold is decorated with four distinct functional groups: a carboxylic acid, an amino group, a nitro group, and a chloro group. This unique arrangement offers multiple potential coordination sites and modulates the electronic properties of the resulting metal complexes, making it a ligand of considerable interest for the development of new therapeutic agents and functional materials.
The carboxylic acid group is readily deprotonated to form a carboxylate, which is an excellent coordination site for a wide range of metal ions. The amino group provides another potential binding site, allowing the ligand to act as a bidentate chelate, although steric hindrance from the adjacent chloro group might influence this mode of coordination. The electron-withdrawing nature of the nitro and chloro groups can enhance the acidity of the carboxylic proton and influence the overall electronic structure and, consequently, the biological activity of the metal complexes.[1]
Coordination of this ligand to metal centers is a promising strategy for developing novel therapeutics. It is well-established that the biological activity of certain organic compounds can be enhanced upon chelation with metal ions.[2] This enhancement may arise from several factors, including increased lipophilicity, which can facilitate transport across cell membranes, and the introduction of new mechanisms of action related to the coordinated metal ion itself. The development of metal-based drugs is a rapidly growing field, with compounds designed for antimicrobial, anti-inflammatory, and anticancer applications.[2][3]
This document provides detailed protocols for the synthesis and characterization of metal complexes using this compound as a ligand, with a specific, validated example for a manganese(II) complex and a generalizable procedure for other transition metals.
Part 1: Synthesis of Metal Complexes
Validated Protocol: Synthesis of a Manganese(II) Complex
This protocol is based on the successful synthesis and crystallographic characterization of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate.[4]
Materials:
-
4-Amino-3-nitrobenzoic acid (4-A3NBA)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Absolute Ethanol
-
Distilled Water
-
Magnetic stirrer with heating plate
-
Beakers and standard laboratory glassware
Procedure:
-
Preparation of Manganese Salt Solution: Dissolve 0.198 g (1.0 mmol) of MnCl₂·4H₂O in a minimal amount of distilled water in a 50 mL beaker.
-
Preparation of Ligand Solution: In a separate beaker, dissolve 0.364 g (2.0 mmol) of 4-amino-3-nitrobenzoic acid in a solvent mixture of 3 mL of absolute ethanol and 3 mL of distilled water. Gentle heating may be required to achieve complete dissolution.
-
Reaction Mixture: While stirring, add the warm ligand solution dropwise to the manganese salt solution.
-
Reaction Conditions: Continue stirring the resulting solution for 2 hours at a constant temperature of 55°C.
-
Crystallization: After 2 hours, cease stirring and heating. Cover the beaker with a watch glass or Parafilm with small perforations to allow for slow evaporation of the solvent.
-
Crystal Growth: Allow the solution to stand at approximately 30°C. Block-shaped single crystals suitable for X-ray diffraction are expected to form within approximately eight days.[4]
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold distilled water, and air dry.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of the Manganese(II) complex.
General Protocol for the Synthesis of other Transition Metal(II) Complexes (e.g., Co, Ni, Cu, Zn)
This generalized protocol adapts the validated procedure for use with other common transition metal salts. Researchers should note that optimization of solvent systems, temperature, and reaction time may be necessary for each specific metal.
Materials:
-
4-Amino-3-nitrobenzoic acid (4-A3NBA)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol, Methanol, or Dimethylformamide (DMF)
-
Distilled Water
Procedure:
-
Ligand Solution: Dissolve 2 molar equivalents of 4-amino-3-nitrobenzoic acid in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol). Gentle warming can aid dissolution.
-
Metal Salt Solution: Dissolve 1 molar equivalent of the chosen metal(II) salt in a minimal amount of distilled water or ethanol.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution. A color change or the formation of a precipitate may be observed.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Isolation of Product:
-
If a precipitate forms: Cool the mixture to room temperature, collect the solid by filtration, wash with the reaction solvent followed by diethyl ether, and dry in a desiccator.
-
If no precipitate forms: Reduce the volume of the solvent by rotary evaporation and allow the concentrated solution to stand for slow crystallization. Alternatively, use a solvent/anti-solvent system (e.g., slow diffusion of hexane into a DMF solution) to induce crystallization.
-
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or DMF to obtain a purified product.
Part 2: Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a metal complex. The published structure of the manganese(II) complex reveals key coordination features.[4]
-
Coordination Number and Geometry: The Mn(II) ion is six-coordinate, exhibiting a distorted octahedral geometry.
-
Ligand Binding Mode: Four 4-amino-3-nitrobenzoic acid ligands are coordinated to the manganese ion. Interestingly, they all act as monodentate ligands, binding through one of the carboxylic oxygen atoms. Two of the ligands are in their neutral protonated form, while the other two are deprotonated benzoates.[4]
-
Co-ligands: The remaining two coordination sites are occupied by water molecules.[4]
Coordination Diagram of the Mn(II) Complex:
Sources
Introduction: The Significance of 4-Amino-3-chloro-5-nitrobenzoic Acid
An Application Note and Protocol for the Laboratory Scale Synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized aromatic compound. Its substituted benzene ring, featuring amino, chloro, nitro, and carboxylic acid groups, makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] These functional groups offer multiple reactive sites for further chemical transformations, positioning the compound as a key building block in the development of pharmaceuticals and other specialty chemicals. The precise arrangement of these substituents dictates the electronic and steric properties of the molecule, enabling its use in targeted synthesis strategies.
This document provides a comprehensive guide to the laboratory-scale synthesis of this compound. The protocol is designed with scientific integrity at its core, explaining the causality behind experimental choices and incorporating self-validating systems through rigorous characterization and quality control.
Overall Synthesis Strategy
The synthesis of this compound can be effectively achieved through a three-step process starting from 4-amino-3-chlorobenzoic acid. This strategy is based on established principles of aromatic chemistry, particularly the need to modulate the reactivity of the benzene ring to achieve the desired regioselectivity during nitration.
The core challenge is the introduction of a nitro group at the C-5 position, which is ortho to the strongly activating amino group and meta to the deactivating chloro group. Direct nitration of the starting material risks uncontrolled side reactions and oxidation due to the potent activating effect of the amino group.
To circumvent this, a protection-nitration-deprotection strategy is employed:
-
Protection: The highly activating amino group is first protected as an acetamido group. This moderates its activating influence and steric bulk, ensuring a more controlled subsequent nitration.
-
Nitration: The resulting 4-acetamido-3-chlorobenzoic acid is then nitrated. The acetamido group, being an ortho-, para-director, guides the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C-5 position.
-
Deprotection (Hydrolysis): The final step involves the acidic hydrolysis of the acetamido group to regenerate the amino functionality, yielding the target compound. A similar strategy has been successfully used for the synthesis of related nitroanilines.[3]
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Purification of Synthesized 4-Amino-3-chloro-5-nitrobenzoic Acid
These application notes provide detailed methodologies for the purification of synthesized 4-Amino-3-chloro-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical and chemical entities. The purity of this compound is critical for downstream applications, necessitating robust and efficient purification strategies. This document outlines several field-proven methods, explaining the scientific principles behind each experimental choice to ensure researchers and drug development professionals can achieve the desired purity of this crucial molecule.
Introduction: The Importance of Purity for this compound
This compound (C₇H₅ClN₂O₄) is a substituted aromatic carboxylic acid with multiple functional groups that make it a versatile building block in organic synthesis.[1] The presence of an amino group, a chloro group, a nitro group, and a carboxylic acid moiety allows for a variety of chemical transformations. However, the synthesis of such a multi-functionalized molecule can often lead to a range of impurities, including starting materials, by-products from side reactions (e.g., isomers, over-nitrated or under-nitrated species), and residual reagents.[2][3]
For its effective use in subsequent synthetic steps, particularly in the development of active pharmaceutical ingredients (APIs), achieving high purity is paramount. Impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce potential toxicological risks in the final compound. This guide details three primary methods for the purification of crude this compound: Acid-Base Extraction, Recrystallization, and Column Chromatography.
Purification Strategy Overview
The selection of a purification method, or a combination of methods, will depend on the nature and quantity of the impurities present in the crude product. A general workflow for purification is presented below.
Caption: General purification workflow for this compound.
Method 1: Acid-Base Extraction
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4][5] this compound is an acidic compound due to its carboxylic acid group. This property can be exploited to separate it from neutral or basic impurities. The process involves dissolving the crude mixture in an organic solvent and then treating it with an aqueous basic solution. The acidic target compound will react with the base to form a water-soluble salt, which will partition into the aqueous layer, leaving non-acidic impurities in the organic layer.[6][7][8] The aqueous layer is then separated and acidified to regenerate the pure carboxylic acid, which will precipitate out of the solution.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The use of a weak base is often preferred to avoid potential hydrolysis of other functional groups, though a stronger base like sodium hydroxide (NaOH) can be used if necessary.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (e.g., from CO₂ evolution if using bicarbonate). Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the product.
-
Washing (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities that may have been carried over.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 60-70 °C) to a constant weight.
Method 2: Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9] The crude material is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts will remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection for Recrystallization:
The solubility of substituted benzoic acids is influenced by the nature and position of their substituents. For this compound, a moderately polar solvent or a solvent mixture is likely to be effective. The presence of the polar amino, nitro, and carboxylic acid groups suggests some solubility in polar solvents.[10][11]
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Acetic Acid/Water | Acetic acid can be a good solvent for acidic compounds, and water can be used as the anti-solvent. |
| Methanol | Methanol is another polar protic solvent that may be suitable for recrystallization.[11] |
| Acetone/Hexane | Acetone can dissolve the compound, and the addition of a non-polar solvent like hexane can decrease the solubility and promote crystallization. |
Protocol for Recrystallization:
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If using a solvent pair, dissolve the compound in the better solvent and then add the poorer solvent dropwise until the solution becomes slightly cloudy.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Method 3: Column Chromatography
Principle: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[12] For substituted benzoic acids, normal-phase or reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase are used. Polar compounds will have a stronger interaction with the stationary phase and will elute more slowly. In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase are used, with non-polar compounds eluting later.
Protocol for Column Chromatography (Normal Phase):
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable mobile phase, starting with a less polar solvent system and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the mobile phase can be adjusted to achieve optimal separation. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic compound.[12]
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for purification by column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. |
| Thin-Layer Chromatography (TLC) | A single spot on the TLC plate in multiple solvent systems suggests the absence of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can be used to identify and quantify impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
Conclusion
The purification of synthesized this compound is a critical step in its utilization as a chemical intermediate. The choice of purification method will be dictated by the specific impurity profile of the crude material. Acid-base extraction offers a simple and effective method for removing neutral and basic impurities. Recrystallization is a powerful technique for obtaining highly crystalline and pure material. For complex mixtures or to achieve the highest level of purity, column chromatography is the method of choice. A combination of these techniques often yields the best results.
References
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. Available at: [Link]
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Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
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Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Available at: [Link]
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Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]
- Google Patents. (1966). Purification of benzoic acid. US3235588A.
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ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. Retrieved from [Link]
-
Acree, W. E. (2014). Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model. Thermochimica Acta, 575, 22-26. Available at: [Link]
- Google Patents. (1937). Preparation of 2-chloro-5-amino-benzoic acid. US2100242A.
- Google Patents. (2017). Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid. CN106866874A.
-
Royal Society of Chemistry. (2014). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]
-
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C7H5ClN2O4, 10 grams. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Key Chemical Intermediate: 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic Acid and Its Industrial Impact. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (1937). Preparation of 2-chloro-5-aminobenzoic acid. US2100242A.
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 22892-96-2 | Product Name : 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. Retrieved from [Link]
- Google Patents. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
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- 1. PubChemLite - this compound (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
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- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. sdichem.com [sdichem.com]
- 12. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Framework for the Scale-Up Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid, a key intermediate in the development of advanced pharmaceutical compounds. The synthetic strategy detailed herein focuses on the regioselective nitration of a commercially available precursor, 4-Amino-3-chlorobenzoic acid. We address the critical challenges inherent in scaling up nitration reactions, emphasizing rigorous process control, thermal management, and safety protocols to ensure a reproducible, high-yield, and safe manufacturing process. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process development and manufacturing of pharmaceutical intermediates.
Introduction: Strategic Importance and Synthetic Rationale
This compound is a highly functionalized aromatic compound whose structural motifs—an aniline, a chlorinated ring, and a nitro group—make it a versatile building block for constructing complex active pharmaceutical ingredients (APIs). The strategic placement of these groups allows for subsequent diverse chemical transformations, such as reduction of the nitro group to an amine, diazotization of the aniline, or amide bond formation at the carboxylic acid.
The primary challenge in synthesizing this molecule lies in achieving the correct regiochemistry of the nitro group on a pre-substituted benzene ring. Our selected pathway, the direct nitration of 4-Amino-3-chlorobenzoic acid, is predicated on fundamental principles of electrophilic aromatic substitution:
-
Directive Effects: The starting material possesses three substituents with competing directive effects. The amino (-NH₂) group is a powerful activating, ortho, para-director. The chloro (-Cl) group is a deactivating, ortho, para-director. The carboxylic acid (-COOH) group is a deactivating, meta-director.
-
Regioselective Outcome: The activating effect of the amino group dominates, strongly directing the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho and para positions. The para position is blocked by the carboxylic acid. One ortho position is occupied by the chlorine atom. Therefore, the nitration is overwhelmingly directed to the vacant C5 position, which is also advantageously meta to the deactivating carboxyl group. This convergence of directing effects makes the synthesis of the desired isomer highly efficient.
Scaling this reaction requires careful management of the strong exotherm generated during nitration and the use of highly corrosive mixed acids.[1] Continuous flow processing can offer significant advantages for safety and selectivity in nitration reactions, but this guide will focus on a robust batch process suitable for standard pilot plant and manufacturing infrastructure.[1]
Synthetic Pathway Overview
The synthesis proceeds via a single, high-yielding step. The reaction relies on a mixed acid nitrating agent to generate the electrophilic nitronium ion that reacts with the electron-rich aromatic ring of the starting material.
Sources
Troubleshooting & Optimization
"common impurities in the synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid"
Welcome to the technical support center for the synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the purity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, can be accompanied by several process-related impurities. The most frequently observed impurities include starting materials, intermediates, and by-products from side reactions. These can consist of regioisomers and compounds with incomplete or excessive nitration or chlorination.
Q2: How can I minimize the formation of these impurities during the reaction?
Minimizing impurity formation is crucial for a successful synthesis. Key strategies include:
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Strict Temperature Control: The nitration step is highly exothermic. Maintaining the recommended temperature range is critical to prevent over-nitration and the formation of undesired by-products.
-
Controlled Addition of Reagents: The slow, controlled addition of nitrating agents helps to ensure a uniform reaction and minimize localized areas of high concentration that can lead to side reactions.
-
High-Purity Starting Materials: The purity of your starting materials will directly impact the purity of your final product. Always use reagents of the highest possible grade.
Troubleshooting Guide
This section provides detailed solutions to specific issues you may encounter during your synthesis.
Issue 1: Presence of Dinitro Impurities
Symptom: Your analytical results (e.g., HPLC, LC-MS) show the presence of a dinitro-substituted benzoic acid derivative.
Cause: This is typically due to over-nitration, where a second nitro group is added to the aromatic ring. This can be caused by excessive nitrating agent, elevated reaction temperatures, or prolonged reaction times.
Solution:
-
Optimize Nitrating Agent Stoichiometry: Carefully calculate and use the precise stoichiometric amount of the nitrating agent required for the reaction.
-
Maintain Low Reaction Temperature: Perform the nitration at a consistently low temperature, as specified in your protocol, to reduce the rate of the secondary nitration reaction.
-
Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further nitration.
Issue 2: Incomplete Chlorination
Symptom: The presence of 4-Amino-5-nitrobenzoic acid is detected in your product mixture.
Cause: This indicates that the chlorination step did not go to completion. Potential reasons include insufficient chlorinating agent, deactivation of the chlorinating agent, or a reaction temperature that is too low.
Solution:
-
Ensure Activity of Chlorinating Agent: Use a fresh or properly stored chlorinating agent.
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Optimize Reaction Conditions: You may need to slightly increase the reaction temperature or prolong the reaction time, while carefully monitoring for the formation of other impurities.
-
Stoichiometric Adjustments: A slight excess of the chlorinating agent can sometimes be beneficial, but this must be carefully evaluated to avoid other side reactions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a general method for the separation and detection of impurities in your this compound product.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizing the Synthesis and Impurity Formation
The following diagram illustrates the general synthetic pathway and the points at which common impurities can arise.
Caption: Synthetic pathway and common impurity formation points.
Logical Troubleshooting Workflow
This flowchart provides a step-by-step guide to identifying and resolving purity issues.
Caption: A logical workflow for troubleshooting impurities.
"troubleshooting low yield in 4-Amino-3-chloro-5-nitrobenzoic acid synthesis"
Technical Support Center: 4-Amino-3-chloro-5-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is it challenging?
A1: The most practical and commonly employed route starts with 4-aminobenzoic acid. The synthesis involves a sequence of protection, electrophilic aromatic substitution (chlorination and nitration), and deprotection. The primary challenge lies in controlling the regioselectivity of the chlorination and nitration steps on a highly substituted benzene ring. The activating amino group must be protected to prevent oxidative side reactions and to modulate its powerful ortho-, para-directing effect. Each substituent on the ring influences the position of the next, making precise control of reaction conditions paramount to avoid the formation of undesired isomers and over-substituted byproducts.
Q2: Why is protecting the amino group of 4-aminobenzoic acid a critical first step?
A2: The unprotected amino group (-NH₂) is a strong activating group with two major drawbacks in this synthesis. First, it is highly susceptible to oxidation by nitrating agents (like nitric acid), which can lead to the formation of complex tar-like byproducts and a significant reduction in yield. Second, its powerful activating nature can lead to uncontrolled, multiple substitutions on the aromatic ring. Converting the amino group to an acetamido group (-NHCOCH₃) via acetylation moderates its activating strength and provides steric hindrance, which helps direct the incoming electrophiles (Cl⁺ and NO₂⁺) to the desired positions (3 and 5) with greater control.
Q3: What are the primary side products I should be aware of during this synthesis?
A3: The formation of isomers is the most significant challenge. Key side products can include:
-
Isomeric Products: Formation of 4-amino-2-chloro-5-nitrobenzoic acid or other positional isomers if the regioselectivity of chlorination or nitration is not well-controlled. Higher reaction temperatures often decrease regioselectivity.
-
Over-nitrated/chlorinated Products: Introduction of more than one nitro or chloro group, such as 4-amino-3,5-dichloro-x-nitrobenzoic acid or dinitro products. This is often caused by using an excess of the electrophilic reagent or reaction conditions that are too harsh.
-
Oxidation Products: If the amino group is not adequately protected, it can be oxidized by the nitrating mixture, leading to decomposition.
Q4: How can I effectively monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is the most effective and accessible method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the final product. Co-spotting a sample of the starting material alongside the reaction mixture will clearly indicate its consumption. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot signify the reaction's progression towards completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide: Low Yield and Purity Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Conversion of Starting Material (e.g., 4-Acetamidobenzoic Acid)
-
Potential Cause A: Inactive Reagents
-
Explanation: The nitrating mixture, a combination of concentrated nitric and sulfuric acids, is highly hygroscopic and can lose potency if it absorbs moisture or is improperly prepared. Similarly, the chlorinating agent must be pure and active.
-
Solution: Always use fresh, high-purity acids to prepare the nitrating mixture immediately before use. Ensure all glassware is thoroughly dried. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.
-
-
Potential Cause B: Insufficient Reaction Temperature or Time
-
Explanation: Electrophilic aromatic substitution on deactivated or sterically hindered rings requires sufficient thermal energy to overcome the activation barrier. While low temperatures are crucial for selectivity, a temperature that is too low can stall the reaction.
-
Solution: Monitor the reaction closely with TLC. If the reaction is proceeding slowly after an extended period, consider a modest increase in temperature (e.g., from 0 °C to 5-10 °C) while continuing to monitor for byproduct formation.
-
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
This is often the most critical factor affecting yield. The workflow below helps diagnose and solve this issue.
Caption: Troubleshooting flowchart for poor regioselectivity.
-
Explanation of Directing Effects:
-
-NHCOCH₃ (on 4-Acetamidobenzoic acid): Strongly activating, ortho-, para-directing. It directs incoming electrophiles to positions 3 and 5.
-
-COOH: Deactivating, meta-directing. It directs to positions 3 and 5.
-
-Cl (once added at position 3): Deactivating, ortho-, para-directing. It directs to positions 5 (para) and 1 (ortho).
The combined effects of the -NHCOCH₃ and -COOH groups strongly favor substitution at the 3 and 5 positions. After chlorination at position 3, the final nitration is strongly directed to position 5 by all three existing groups. Deviation from this outcome points to kinetic vs. thermodynamic control issues, often managed by temperature.
-
Problem 3: Formation of Dark, Tarry Byproducts
-
Potential Cause: Oxidation of the Aromatic Ring or Amino Group
-
Explanation: The combination of concentrated nitric and sulfuric acids is a potent oxidizing mixture. If the amino group is not fully protected or if the reaction temperature is too high, the electron-rich aromatic ring can be oxidized, leading to decomposition and the formation of polymeric, tarry substances.
-
Solution:
-
Confirm Complete Protection: Ensure the initial acetylation step has gone to completion using TLC or ¹H NMR before proceeding.
-
Strict Temperature Control: Add the substrate to the nitrating mixture slowly and in portions, ensuring the internal temperature does not rise significantly. An ice/salt bath is recommended.
-
Stoichiometry: Use the minimum required amount of nitric acid. An excess of the nitrating agent increases the likelihood of oxidative side reactions.
-
-
Problem 4: Difficulty in Product Isolation and Purification
-
Potential Cause A: Product Loss During Aqueous Workup
-
Explanation: The product contains both a carboxylic acid and an amino group, making its solubility highly pH-dependent. During workup (quenching the reaction in ice water), the product may remain partially dissolved if the pH is not optimal for precipitation.
-
Solution: After quenching the reaction mixture on ice, carefully adjust the pH of the solution. The product is amphoteric; precipitation will be maximal at its isoelectric point. Adjust the pH to approximately 3-4 to ensure the carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺), minimizing water solubility.
-
-
Potential Cause B: Co-precipitation of Isomers
-
Explanation: Structural isomers often have very similar physical properties, including solubility, which can make separation by simple precipitation or recrystallization challenging.
-
Solution:
-
Fractional Recrystallization: Attempt recrystallization from different solvent systems (e.g., ethanol/water, acetic acid/water). Sometimes, slight differences in solubility can be exploited by carefully controlling the cooling rate and solvent composition.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for separating isomers. A gradient elution with a solvent system like hexane/ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape, is often effective.
-
-
Experimental Protocols & Data
Overall Synthetic Pathway
The recommended synthetic route is a four-step process.
Caption: Proposed synthetic pathway for the target molecule.
Protocol: Nitration of 4-Acetamido-3-chlorobenzoic Acid (Step 3)
This protocol outlines the critical nitration step. Safety Warning: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, add concentrated sulfuric acid (H₂SO₄, 3.0 equivalents). Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise while keeping the temperature below 10 °C. Stir the mixture for 10 minutes.
-
Substrate Addition: To the cold nitrating mixture, add 4-Acetamido-3-chlorobenzoic acid (1.0 equivalent) in small portions over 30 minutes. Use a thermometer to ensure the internal temperature of the reaction mixture does not exceed 5 °C.
-
Reaction: Stir the reaction mixture vigorously at 0-5 °C. Monitor the reaction's progress by taking small aliquots every 30 minutes and analyzing them by TLC (e.g., 7:3 Ethyl Acetate:Hexane with 1% Acetic Acid). The reaction is typically complete in 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a beaker of crushed ice with stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product, 4-Acetamido-3-chloro-5-nitrobenzoic acid, in a vacuum oven at 50-60 °C.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the active electrophile, NO₂⁺. |
| Stoichiometry (HNO₃) | 1.05 - 1.2 equivalents | A slight excess ensures complete reaction; a large excess promotes oxidation and di-nitration. |
| Temperature | 0 - 5 °C | Crucial for maximizing regioselectivity and minimizing oxidative side reactions. |
| Reaction Time | 2 - 5 hours | Substrate dependent; must be monitored by TLC/HPLC. |
| Workup Quench | Ice/Water | Safely neutralizes the strong acid and precipitates the organic product. |
| Purification Method | Recrystallization (Ethanol/Water) or Chromatography | Effective for removing isomeric impurities and unreacted starting materials. |
Technical Support Center: Optimizing Reaction Conditions for the Amination of 4-Chloro-3,5-dinitrobenzoic Acid
Welcome to the technical support center for the amination of 4-chloro-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and successfully optimize your reaction conditions.
Introduction: The Chemistry at Play
The amination of 4-chloro-3,5-dinitrobenzoic acid is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, an amine acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing the chloride leaving group. The reaction is significantly activated by the presence of two strongly electron-withdrawing nitro groups (–NO₂) ortho and para to the chlorine atom. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby facilitating the substitution.[1][2][3][4]
Understanding this mechanism is crucial for troubleshooting and optimizing your experiments. Factors such as the nucleophilicity of the amine, solvent polarity, reaction temperature, and the choice of base all play critical roles in the success of this transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the amination of 4-chloro-3,5-dinitrobenzoic acid.
Q1: My reaction is sluggish, or I am observing very low conversion to the desired product. What are the likely causes and how can I improve the reaction rate?
A1: Low reactivity in this SNAr reaction can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Nucleophilicity of the Amine: The rate of an SNAr reaction is directly influenced by the strength of the nucleophile.
-
Explanation: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups, or highly hindered secondary amines) will react more slowly.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor for potential side reactions at elevated temperatures.
-
Use a Stronger Base: A suitable base can deprotonate the amine, increasing its nucleophilicity. However, be cautious as a very strong base can lead to unwanted side reactions (see Q3).
-
Consider a More Nucleophilic Amine: If your synthetic route allows, using a more electron-rich or less sterically hindered amine will significantly increase the reaction rate.
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediates of the reaction.
-
Explanation: The SNAr reaction proceeds through a charged Meisenheimer complex. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate without strongly solvating the amine nucleophile, which would decrease its reactivity.[5][6]
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene or a protic solvent like ethanol, consider switching to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents are excellent for SNAr reactions.
-
Ensure Reagent Solubility: All reactants, especially the amine and any base used, should be soluble in the chosen solvent. Poor solubility can severely limit the reaction rate.
-
-
-
Low Reaction Temperature:
-
Explanation: Like most chemical reactions, the rate of amination is temperature-dependent.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Use TLC or LC-MS to monitor the progress of the reaction and check for the appearance of degradation products.
-
Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common challenge. Here are some likely culprits and how to address them:
-
Reaction with the Carboxylic Acid Group: The amine nucleophile can potentially react with the carboxylic acid group of the starting material or product to form an amide.
-
Explanation: This is more likely to occur at higher temperatures or with highly reactive amines.
-
Solution:
-
Protect the Carboxylic Acid: If amide formation is a significant issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Optimize Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.
-
-
-
Di-substitution or Other Unwanted Reactions:
-
Explanation: While less common for this specific substrate, highly activated aromatic systems can sometimes undergo further reactions.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the amine (e.g., 1.05-1.2 equivalents) to minimize the chance of multiple additions.
-
Monitor Reaction Progress: Closely follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of over-reacted products.
-
-
Q3: The purification of my final product is difficult due to the presence of unreacted starting material and other impurities. What can I do?
A3: Purification challenges often arise from incomplete reactions or the formation of closely related byproducts.
-
Incomplete Reaction:
-
Explanation: As discussed in Q1, several factors can lead to an incomplete reaction.
-
Solution: Revisit the reaction conditions (temperature, solvent, reaction time) to drive the reaction to completion. A slight excess of the amine can also be beneficial.
-
-
Acid-Base Properties for Purification:
-
Explanation: Both the starting material (4-chloro-3,5-dinitrobenzoic acid) and the desired aminated product are acidic due to the carboxylic acid group. This can be exploited for purification.
-
Solution:
-
Aqueous Workup: After the reaction, you can perform an aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will extract the acidic compounds into the aqueous layer.
-
Acidification and Extraction: The aqueous layer can then be acidified with a strong acid (e.g., HCl) to precipitate the acidic product, which can be collected by filtration or extracted back into an organic solvent.
-
Column Chromatography: If the impurities are not easily removed by an acid-base workup, silica gel column chromatography is a reliable method for purification. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a good starting point.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the role of the nitro groups in this reaction?
A4: The two nitro groups are crucial for the success of this reaction. They are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.[2][4] They do this in two ways:
-
Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro groups pull electron density away from the aromatic ring through the sigma bonds, making the carbon atom attached to the chlorine more electrophilic.
-
Resonance Effect: The nitro groups can delocalize the negative charge of the Meisenheimer intermediate through resonance, which significantly stabilizes this intermediate and lowers the activation energy of the reaction.[3] The ortho and para positions of the nitro groups relative to the chlorine are essential for this resonance stabilization.
Q5: Do I need to use a base in this reaction? If so, which one should I choose?
A5: The necessity of a base depends on the amine being used.
-
For Primary and Secondary Amines: A base is often beneficial. The reaction produces HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is typically added to neutralize the HCl and to deprotonate the amine, increasing its nucleophilicity.
-
Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are good choices. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.
-
-
For Tertiary Amines (as catalysts): While not the primary nucleophile, a catalytic amount of a tertiary amine can sometimes accelerate the reaction by acting as a general base.
Q6: What is the expected reactivity order for different halogens in this type of SNAr reaction?
A6: For nucleophilic aromatic substitution reactions, the reactivity of the leaving group generally follows the order: F > Cl > Br > I.[3][7]
-
Explanation: This is counterintuitive compared to SN1 and SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Q7: Can I use a transition metal catalyst, like in a Buchwald-Hartwig amination, for this reaction?
A7: While transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful methods for forming C-N bonds with aryl halides, they are generally not necessary for a highly activated substrate like 4-chloro-3,5-dinitrobenzoic acid.[8][9][10]
-
Explanation: The electron-withdrawing nitro groups sufficiently activate the substrate for a direct SNAr reaction to occur under relatively mild conditions. Introducing a palladium or copper catalyst would add unnecessary complexity and cost to the reaction.[11][12][13] These catalytic methods are typically reserved for less reactive aryl halides (e.g., those without strong electron-withdrawing groups).
Experimental Protocols & Data
General Protocol for the Amination of 4-Chloro-3,5-dinitrobenzoic Acid
This is a representative protocol and may require optimization for your specific amine.
-
To a stirred solution of 4-chloro-3,5-dinitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the amine (1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Solvent Selection Guide
| Solvent | Type | Dielectric Constant (ε) | General Recommendation |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent choice, high boiling point allows for a wide temperature range. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent choice, good solvating power. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good choice, lower boiling point may limit reaction temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate choice, may not be polar enough for some less reactive amines. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Not ideal, can solvate the amine, reducing its nucleophilicity. |
| Toluene | Nonpolar | 2.4 | Poor choice, does not effectively stabilize the charged intermediate. |
Visualizing the Mechanism and Workflow
Mechanism of Amination
Caption: The SNAr mechanism for the amination of 4-chloro-3,5-dinitrobenzoic acid.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the amination reaction.
References
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. Available at: [Link]
-
An Air and Thermally Stable One-Component Catalyst for the Amination of Aryl Chlorides. Organic Letters. Available at: [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
"side reactions to avoid during the synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this multi-step synthesis and troubleshoot common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective synthetic pathway involves a multi-step process starting from 4-aminobenzoic acid. The key transformations include the protection of the amino group, followed by regioselective chlorination and nitration, and finally deprotection. This sequence is crucial for achieving the desired substitution pattern on the aromatic ring.
Q2: Why is it necessary to protect the amino group of 4-aminobenzoic acid at the beginning of the synthesis?
A2: The amino group is a highly activating and ortho-, para-directing group. During subsequent electrophilic aromatic substitution reactions like chlorination and nitration, the unprotected amino group can lead to multiple side reactions. These include the formation of undesired isomers, over-reaction (e.g., di- and tri-substituted products), and oxidation of the amino group by strong oxidizing agents like nitric acid. Acetylation is a common protection strategy that moderates the activating effect of the amino group and directs the incoming electrophiles to the desired positions.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves the use of hazardous reagents. Concentrated acids like sulfuric and nitric acid are highly corrosive and strong oxidizing agents.[1][2] Chlorinating agents can be toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. All reactions should be performed in a well-ventilated fume hood. It is also crucial to carefully control reaction temperatures, as some steps are exothermic and can lead to runaway reactions if not properly managed.[3]
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses specific issues that you might encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low yield and formation of isomeric impurities during the chlorination of 4-acetamidobenzoic acid.
Possible Cause:
The primary cause of low yield and isomer formation during the chlorination of 4-acetamidobenzoic acid is the lack of regioselectivity. The acetamido group is an ortho-, para-director. While the desired product is the 3-chloro isomer, some formation of the 2-chloro isomer can occur. Additionally, harsh reaction conditions can lead to dichlorination.
Suggested Solutions:
-
Choice of Chlorinating Agent: The choice of chlorinating agent is critical. While elemental chlorine can be used, it can be difficult to control. Milder and more selective chlorinating agents, such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst, can improve the regioselectivity towards the desired 3-chloro isomer.
-
Reaction Conditions: Careful control of reaction temperature is essential. Running the reaction at lower temperatures can help to minimize the formation of undesired isomers and over-chlorinated products.[4][5]
-
Solvent: The choice of solvent can also influence the reaction outcome. Acetic acid is a commonly used solvent for this type of reaction.
| Parameter | Recommendation for Optimal Chlorination | Potential Side Reaction if Not Followed |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Formation of isomeric byproducts, dichlorination. |
| Temperature | 0-10 °C | Increased formation of 2-chloro isomer and dichlorinated products. |
| Solvent | Glacial Acetic Acid | Poor solubility of starting material, leading to incomplete reaction. |
Problem 2: Formation of dinitro and other over-nitrated byproducts during the nitration step.
Possible Cause:
The formation of dinitro and other over-nitrated byproducts is a common side reaction in electrophilic aromatic substitution, especially when using strong nitrating agents.[1][2][6] This occurs when the reaction conditions are too harsh, leading to multiple nitrations on the aromatic ring.
Suggested Solutions:
-
Control of Reaction Temperature: This is the most critical parameter to control. The nitration should be carried out at a low temperature, typically between 0°C and 10°C, to minimize over-nitration.[3] The addition of the nitrating agent should be done slowly and dropwise to maintain a consistent low temperature.
-
Nitrating Agent Concentration: The concentration of the nitric and sulfuric acid mixture should be carefully controlled. Using fuming nitric acid or an excess of the nitrating mixture can increase the likelihood of over-nitration.[6]
-
Reaction Time: The reaction should be monitored closely (e.g., by TLC) and quenched as soon as the starting material is consumed to prevent further reaction.
Problem 3: Incomplete hydrolysis of the acetamido group or degradation of the final product during deprotection.
Possible Cause:
The hydrolysis of the acetamido group to the desired amino group can be challenging. Incomplete hydrolysis will result in a mixture of the desired product and the N-acetylated intermediate. On the other hand, harsh hydrolysis conditions (e.g., high temperatures or prolonged reaction times with strong acids or bases) can lead to the degradation of the final product, which contains multiple functional groups.
Suggested Solutions:
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed. Acidic hydrolysis is commonly performed using an aqueous solution of a strong acid like hydrochloric acid. The reaction progress should be monitored to determine the optimal reaction time.
-
Purification: If a mixture of the product and the N-acetylated intermediate is obtained, purification by recrystallization or column chromatography may be necessary. The difference in polarity between the amino and acetamido groups should allow for effective separation.
Experimental Workflow and Methodologies
Proposed Synthetic Pathway
The following diagram illustrates a reliable synthetic route for this compound.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Decision Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: Decision-making workflow for troubleshooting the synthesis.
References
- Nitration Of Benzoic Acid - sga.profnit.org.br.
-
Nitration Of Benzoic Acid - . Available at:
- 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem.
-
What are the major products of nitration of benzoic acid? - Quora. Available at: [Link]
- Preparation of 2-chloro-5-aminobenzoic acid - Google Patents.
-
UNITED STATES PATENT office - Googleapis.com. Available at: [Link]
Sources
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. dev.lacavedespapilles.com [dev.lacavedespapilles.com]
- 3. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. quora.com [quora.com]
Technical Support Center: Purification of 4-Amino-3-chloro-5-nitrobenzoic Acid
Welcome to the Technical Support Center for the purification of 4-Amino-3-chloro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow or brownish tint. What are the likely causes?
A1: Colored impurities are a common issue in the synthesis of aromatic nitro compounds. The coloration can stem from several sources:
-
Nitration Byproducts: The synthesis of nitroaromatic compounds can lead to the formation of various isomers and over-nitrated products, which can be colored.[1][2]
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. This is often exacerbated by heat and light.
-
Residual Starting Materials and Reagents: Incomplete reactions can leave colored starting materials or reagents in your product.
-
Degradation Products: Harsh reaction conditions can lead to the degradation of the aromatic ring, forming tarry, polymeric substances.[3]
Q2: What are the primary methods for removing these colored impurities?
A2: The two most effective and widely used methods for removing colored impurities from compounds like this compound are:
-
Recrystallization: This is a powerful technique for purifying solid compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities in the solution.
-
Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb colored organic molecules.[4][5] It is often used as a step during recrystallization.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For a polar molecule like this compound, polar solvents are a good starting point. Based on the purification of structurally similar compounds, such as other substituted aminobenzoic and nitrobenzoic acids, the following solvents and solvent systems are recommended for screening:
-
Single Solvents: Ethanol, Methanol, Water.
-
Solvent Mixtures: Dichloromethane/Methanol, Ethanol/Water.
A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[6]
Q4: Can activated carbon reduce my product yield?
A4: Yes, excessive use of activated carbon can lead to a loss of your desired product due to its non-specific adsorption. It is crucial to use the minimum amount necessary to achieve decolorization. Typically, 1-5% by weight of the crude product is a good starting point.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the purification process.
Problem 1: Persistent Color After Recrystallization
If your product remains colored even after a standard recrystallization, consider the following:
-
Cause: The colored impurities may have similar solubility profiles to your product in the chosen solvent.
-
Solution 1: Activated Carbon Treatment. This is the most direct approach to remove colored impurities.
-
Solution 2: Solvent System Optimization. Experiment with different solvent systems. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can sometimes provide better separation from impurities. For example, dissolving the compound in a good solvent like hot methanol and then adding a poor solvent like water until the solution becomes slightly cloudy can be effective.[7]
Problem 2: Low Recovery Yield After Purification
Low yield is a common challenge in purification. Here are some potential causes and solutions:
| Possible Cause | Suggested Solution |
| Excessive solvent used during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) with a small amount of the hot solvent before filtering. |
| Adsorption of product onto activated carbon. | Use activated carbon sparingly. Start with a small amount (e.g., 1% by weight) and increase only if necessary. |
Problem 3: "Oiling Out" During Recrystallization
"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add more of the hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon and Recrystallization
This protocol provides a step-by-step method for purifying this compound using activated carbon followed by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a suitable solvent mixture)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirrer)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to determine the best recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture to a gentle boil while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Activated Carbon Treatment: Remove the flask from the heat and allow it to cool slightly to prevent flash boiling. Add a small amount of activated carbon (approximately 1-2% of the crude product's weight) to the hot solution.
-
Hot Filtration: Bring the solution back to a boil for a few minutes. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any other insoluble impurities. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely.
Diagrams
Caption: Decision-making process for troubleshooting colored impurities.
References
-
Carbotecnia. (2025). Decolorization with Activated Carbon. Carbotecnia. Retrieved from [Link]
-
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1). Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Journal of Materials Chemistry C. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). Tailored activated carbons as catalysts in biodecolourisation of textile azo dyes [Request PDF]. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
- Google Patents. (n.d.). UNITED STATES PATENT office.
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]
- Google Patents. (2013). WO 2013/150545 A2.
- Google Patents. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid (US3177247A).
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. Retrieved from [Link]
-
ACS Omega. (2021). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
Sources
- 1. chemcess.com [chemcess.com]
- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. carbotecnia.info [carbotecnia.info]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of 4-Amino-3-chloro-5-nitrobenzoic Acid in Solution
Welcome to the technical support center for 4-Amino-3-chloro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. This document will delve into the potential degradation pathways based on its chemical structure and offer practical solutions to mitigate these issues, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by its three key functional groups: the aromatic amine, the nitro group, and the carboxylic acid, along with the chloro substituent. The main factors affecting its stability are:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis of the amide linkage (if formed) or influence the protonation state of the amino and carboxylic acid groups, affecting their reactivity.
-
Light: Aromatic nitro compounds and aromatic amines can be susceptible to photodegradation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidizing Agents: The amino group is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing agents present in the solution.
-
Solvent: The choice of solvent can impact solubility and the rate of degradation reactions.
Q2: What are the visual indicators of this compound degradation?
A2: Degradation of this compound can manifest in several ways:
-
Color Change: A common indicator of aromatic amine oxidation is the development of a darker color in the solution, often turning yellow, brown, or even black.
-
Precipitation: Formation of insoluble degradation products can lead to turbidity or precipitation in the solution.
-
Changes in pH: Degradation reactions can produce acidic or basic byproducts, leading to a shift in the solution's pH over time.
-
Loss of Potency: The most critical indicator, though not visual, is a decrease in the concentration of the active compound, which can be confirmed by analytical techniques like HPLC.
Q3: What are the general recommendations for storing solutions of this compound?
A3: To maximize the stability of your solutions, it is recommended to:
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation kinetics.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]
-
Use deoxygenated solvents: Purging solvents with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Prepare fresh solutions: For critical applications, it is always best to use freshly prepared solutions.
Troubleshooting Guides
Issue 1: Solution is changing color (e.g., turning yellow or brown) over a short period.
Possible Cause: This is a strong indication of the oxidation of the aromatic amino group. Aromatic amines are known to be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[5][6][7]
Troubleshooting Steps:
-
Deoxygenate your solvent: Before dissolving the compound, purge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of inert gas.
-
Add an antioxidant: Consider adding a small amount of an antioxidant compatible with your experimental system. Common antioxidants for stabilizing aromatic amines include thioamides or thiourea.[5][7]
-
Protect from light: Ensure your solution is stored in an amber vial or a container wrapped in foil to rule out photodegradation as a contributing factor.
-
Chelate metal ions: If you suspect metal ion contamination in your buffer or solvent, which can catalyze oxidation, consider adding a chelating agent like EDTA.
Issue 2: Unexpected peaks are observed in my HPLC chromatogram.
Possible Cause: The appearance of new peaks suggests the formation of degradation products. Based on the structure of this compound, several degradation pathways are plausible.
Potential Degradation Pathways & Identification:
-
Oxidation Products: The amino group can be oxidized to form nitroso, nitro, or polymeric species. These products will likely have different retention times in reverse-phase HPLC.
-
Photodegradation Products: Exposure to UV or ambient light can lead to a variety of photoproducts. Studies on p-nitrobenzoic acid have shown it undergoes photodegradation.[1][2][8]
-
Hydrolysis Products: While the primary functional groups are not directly hydrolyzable, if the compound is part of a larger molecule with, for example, an ester or amide linkage, hydrolysis at that site could occur under acidic or basic conditions.
-
Decarboxylation: Although less common under typical solution storage, thermal stress could potentially lead to the loss of the carboxylic acid group.
Troubleshooting & Characterization:
-
Perform a Forced Degradation Study: To identify potential degradants, subject your compound to stress conditions as outlined in the experimental protocol section below. This will help in tentatively identifying the peaks in your chromatogram.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the parent compound and the unknown peaks. The mass difference can provide clues about the chemical transformation (e.g., addition of oxygen, loss of a functional group).
-
Review Literature on Similar Compounds: Research the degradation of related compounds like other substituted aminobenzoic acids or chloronitroaromatic compounds to predict likely degradation products.[9][10]
Issue 3: I am seeing a decrease in the concentration of my compound over time, even without visible changes.
Possible Cause: This indicates a stability issue where the degradation products are either soluble and not colored, or the degradation is occurring at a low level that is not yet visually apparent.
Troubleshooting Steps:
-
Implement Stringent Storage Conditions: Immediately transfer your stock and working solutions to storage at -20°C or -80°C and protect them from light.
-
pH Optimization: The stability of aminobenzoic acids can be pH-dependent.[11][12][13][14] If your experimental conditions allow, perform a small-scale pH stability study (e.g., pH 3, 5, 7, 9) to determine the optimal pH for storage. Generally, neutral to slightly acidic conditions are better than strongly acidic or basic conditions for aminobenzoic acids.
-
Solvent Selection: If you are using aqueous solutions, consider preparing stock solutions in a non-aqueous, aprotic solvent like DMSO or DMF and making fresh dilutions into your aqueous buffer immediately before use. Store the non-aqueous stock solution at low temperatures.
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to regularly monitor the concentration of the parent compound and any major degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) or direct sunlight for a defined period (e.g., 24 hours).
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer. Monitor at this wavelength. If multiple peaks are expected, a photodiode array (PDA) detector is recommended.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation:
-
Inject the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Storage Temperature | Light Protection | Inert Atmosphere | Recommended Use |
| DMSO | -20°C or -80°C | Yes | Recommended | Long-term stock solution |
| DMF | -20°C or -80°C | Yes | Recommended | Long-term stock solution |
| Methanol | -20°C | Yes | Recommended | Intermediate dilutions |
| Acetonitrile | -20°C | Yes | Recommended | Intermediate dilutions |
| Aqueous Buffers | 2-8°C (short-term) | Yes | Highly Recommended | Freshly prepared working solutions |
Table 2: Potential Degradation Products and Analytical Signatures
| Degradation Pathway | Potential Product | Expected Mass Change (vs. Parent) |
| Oxidation | Nitroso derivative | +14 Da (-NH₂ to -NO) |
| Hydroxylated derivative | +16 Da (addition of -OH) | |
| Reduction of Nitro | Amino derivative | -30 Da (-NO₂ to -NH₂) |
| Dechlorination | Dechlorinated parent | -35.5 Da (-Cl to -H) |
| Decarboxylation | Decarboxylated parent | -44 Da (-COOH to -H) |
Visualizations
Degradation Pathway Decision Tree
Caption: Workflow for assessing stability and identifying degradants.
References
-
Taylor & Francis Online. (n.d.). Oxidative removal of aromatic amino acids by manganese dioxide: kinetic modeling and effect of co-solutes. Retrieved from [Link]
-
ProQuest. (n.d.). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41. Retrieved from [Link]
-
MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation efficiencies of p-nitrobenzoic acid by different.... Retrieved from [Link]
-
PubMed. (2012). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Retrieved from [Link]
-
Biology LibreTexts. (2022, August 28). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
PubMed Central. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
-
MDPI. (2021, May 5). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41. Retrieved from [Link]
- Google Patents. (n.d.). US2664445A - Stabilized aromatic amines.
- Google Patents. (n.d.). Stabilization of aromatic amines - US3154583A.
-
ResearchGate. (n.d.). Oxidation of aromatic amino acid residues. Retrieved from [Link]
-
International Research Journal of Science & Engineering. (2020, February 7). Effect of pH and doses of H2O2 on degradation of p-nitobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2012, March). Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]
- Google Patents. (n.d.). US2927136A - Stabilization of aromatic amines.
-
PubMed Central. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Retrieved from [Link]
-
MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2022, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]
-
YouTube. (2023, March 17). Para-Aminobenzoic Acid (PABA) - CHEM 342L. Retrieved from [Link]
-
Chegg. (2021, February 1). Solved A. For step 3 (hydrolysis of p-acetamidobenzoic acid | Chegg.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, February 23). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?. Retrieved from [Link]
-
MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]
-
PubMed Central. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
-
ResearchGate. (2021, July 7). (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba<sup>2+</sup>/TiO<sub>2</sub> and MCM-41 - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
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- 14. echemi.com [echemi.com]
Technical Support Center: High-Purity Recrystallization of 4-Amino-3-chloro-5-nitrobenzoic Acid
Welcome to the technical support guide for the recrystallization of 4-Amino-3-chloro-5-nitrobenzoic acid. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and drug development professionals aiming to achieve high purity for this compound. The methodologies described herein are structured to be self-validating, explaining the causality behind each experimental choice to ensure both success and understanding.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound.
Q1: What is the best starting solvent system for the recrystallization of this compound?
A1: Selecting the right solvent is the most critical step in recrystallization.[1] this compound is a polar molecule, containing amino, carboxylic acid, and nitro functional groups. The principle of "like dissolves like" suggests that polar solvents will be most effective.[2]
For molecules with these characteristics, a mixed solvent system is often ideal.[3] A good starting point is a combination of an alcohol (a "good" solvent) and water (a "poor" or "anti-solvent").
Recommended Solvent Systems for Screening:
The ideal solvent system is one where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[1] This temperature-dependent solubility differential is key to achieving a high recovery of pure crystals.[3]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to the solution being too saturated or cooling too rapidly. Impurities can also lower the melting point of the mixture, contributing to this issue.[1][5]
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.
-
Add More "Good" Solvent: Add a small amount of the primary (or "good") solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation of the solution.[6]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly. Do not place it directly on a cold surface. Insulating the flask by placing it on a cork ring or paper towels can promote gradual cooling, which favors the formation of well-defined crystals over oil.[5][6]
-
Consider a Different Solvent System: If oiling out persists, the boiling point of your solvent system may be too high relative to the compound's melting point. Experiment with a solvent system that has a lower boiling point.
Q3: No crystals are forming even after the solution has cooled completely. What are my next steps?
A3: A failure to crystallize usually indicates that the solution is not supersaturated at the lower temperature. This can happen for a few reasons.
Inducement Techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5]
-
Seeding: If you have a small, pure crystal of this compound, add it to the cooled solution. This "seed crystal" acts as a template, initiating crystallization.[5]
-
Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Once concentrated, allow it to cool again.[6]
-
Further Cooling: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[3]
Q4: The recovered crystals are colored. How can I remove the colored impurities?
A4: Colored impurities can often be effectively removed by using activated charcoal (decolorizing carbon). These impurities are typically large, polar molecules that adsorb onto the surface of the carbon.[4]
Procedure for Decolorization:
-
Dissolve the impure compound in the minimum amount of hot recrystallization solvent.
-
Cool the solution slightly to prevent it from boiling over when the charcoal is added.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Reheat the mixture to boiling for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the insoluble charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[4]
-
Allow the hot, decolorized filtrate to cool and crystallize as usual.
Q5: My final yield is very low. What are the most likely causes?
A5: A low yield is a common issue in recrystallization. While a 100% yield is impossible because some compound will always remain dissolved in the cold solvent (the "mother liquor"), several factors can lead to an unnecessarily poor recovery.[3]
Common Causes and Solutions:
-
Excessive Solvent: Using too much solvent is the most frequent cause of low yield.[6] Always use the minimum amount of hot solvent required to fully dissolve the compound. If you suspect you've used too much, you can evaporate some of it and attempt to recover a second crop of crystals from the filtrate.[2]
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product that remains with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated to minimize this.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[3]
Data Presentation: Common Polar Solvents
While precise solubility data for this compound must be determined empirically, the properties of the following common polar solvents can guide your selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Water | 100 | 80.4 | Excellent "anti-solvent" for mixed systems. Crystals can be slow to dry.[2] |
| Methanol | 65 | 33.0 | Good for polar compounds; easily removed due to volatility.[2] |
| Ethanol (95%) | 78 | 24.3 | An excellent and versatile general-purpose solvent.[2] |
| Acetone | 56 | 20.7 | A strong solvent, but its low boiling point can be difficult to work with.[2] |
| Acetic Acid | 118 | 6.2 | Can be effective for aromatic acids, often used in a pair with water. |
Experimental Protocols & Workflows
Mandatory Visualizations
The following diagrams illustrate the logical workflows for solvent selection and troubleshooting during the recrystallization process.
Caption: Logical workflow for selecting a suitable recrystallization solvent system.
Caption: Troubleshooting guide for common recrystallization issues.
Protocol 1: Mixed-Solvent Recrystallization of this compound
This protocol uses an ethanol/water system as an example. The same principles apply to other miscible solvent pairs.[4]
Materials:
-
Crude this compound
-
Ethanol (or other "good" solvent)
-
Deionized Water (or other "poor" solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to completely dissolve the solid. It is crucial to add the solvent portion-wise while heating to avoid using a large excess.[3]
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[4]
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. The goal is to have a hot, saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if activated charcoal was used), perform a hot gravity filtration at this stage into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of an ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Keep the vacuum on to pull air through the crystals, helping to dry them. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the compound's melting point.
References
- Recrystallization I 10. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Crystallization. (n.d.).
- Experiment 2: Recrystallization. (n.d.).
- recrystallization.pdf. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
Sources
"managing thermal decomposition during the synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid derivatives"
Technical Support Center: Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid Derivatives
A Senior Application Scientist's Guide to Managing Thermal Decomposition
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and process development professionals who handle these highly functionalized and energetically sensitive molecules. Our goal is to provide you with expert insights and actionable troubleshooting strategies to ensure the thermal safety and success of your syntheses.
Aromatic nitro compounds are a class of materials known for their energetic properties and potential for rapid, exothermic decomposition.[1][2] The presence of a nitro group (-NO2), an amino group (-NH2), and a chloro group (-Cl) on the same benzoic acid backbone creates a molecule with significant synthetic utility but also inherent thermal risks. Understanding and managing these risks is not just a matter of optimizing yield; it is a critical component of laboratory and process safety.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions - Understanding the Core Risks
This section addresses the fundamental principles of thermal decomposition as it pertains to your target molecules.
Q1: What exactly is thermal decomposition in the context of this compound?
A: Thermal decomposition is a chemical breakdown process initiated by heat. For nitroaromatic compounds like this compound, this is not a simple melting or boiling process. Instead, the molecule undergoes an irreversible, self-sustaining exothermic reaction. The C-NO2 bond, in particular, is highly energetic. Once a certain activation temperature (the onset temperature) is reached, this bond can break, initiating a chain reaction that releases a massive amount of heat and gaseous byproducts, primarily nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4] If this heat is generated faster than it can be dissipated by the reaction vessel, it can lead to a rapid increase in temperature and pressure, a dangerous event known as a thermal runaway or explosion.
Q2: Why is this specific class of molecules so susceptible to thermal runaway?
A: The susceptibility arises from a combination of factors related to its molecular structure:
-
The Nitro Group (-NO2): This is an explosophoric group, meaning it contributes to the explosive character of a molecule. It is highly oxidizing and energy-rich.[2]
-
The Amino Group (-NH2): This is a reducing group. The presence of both an oxidizing group (-NO2) and a reducing group (-NH2) on the same aromatic ring can create a redox system that significantly lowers the molecule's overall thermal stability.
-
Autocatalysis: The decomposition of many nitroaromatic compounds is autocatalytic.[5] This means that the byproducts of the initial decomposition can act as catalysts, accelerating further decomposition. This creates a feedback loop that can rapidly escalate from a minor exotherm to a violent runaway reaction.
Q3: What are the early warning signs of incipient thermal decomposition during a synthesis?
A: Vigilance is key. You must monitor your reaction for subtle but critical signs:
-
Unexpected Temperature Spike: Any temperature increase that is not proportional to the heating being applied or that continues to rise after heating is removed is a major red flag. This is the most direct indicator of an exothermic event.
-
Spontaneous Gas Evolution: The sudden and vigorous formation of bubbles or fumes (often brown or reddish-brown due to NOx) indicates that decomposition is occurring.
-
Color Change: A rapid and dramatic darkening of the reaction mixture, often to a dark brown or black tar-like consistency, can signal the onset of decomposition.
-
Pressure Build-up: In a closed or sealed system, an unexpected rise in pressure is a critical danger sign. All nitration reactions should be conducted in open or pressure-relieved systems.
Q4: How can common laboratory impurities compromise the thermal stability of my reaction?
A: Impurities can drastically lower the decomposition temperature of nitroaromatic compounds.[1][5] Be particularly cautious of:
-
Bases (e.g., NaOH, KOH, Na2CO3): Alkaline conditions are known to significantly reduce the thermal stability of nitroaromatics, sometimes leading to violent reactions even at moderate temperatures.[5]
-
Residual Acids (H2SO4, HNO3): While used as reagents, residual strong acids from the nitration step can lower the stability of the final product if not properly removed during washing and purification.[5]
-
Metals and Metal Oxides (e.g., Iron, Copper, Fe2O3): Certain metals can catalyze decomposition reactions. Ensure your glassware is scrupulously clean and avoid using metal spatulas to handle the reagents or reaction mixture.
Section 2: Proactive Risk Mitigation & Experimental Protocols
This section provides concrete, step-by-step guidance for safely conducting the synthesis.
Q5: How should I select a solvent to minimize thermal risks?
A: Solvent choice is a critical safety control. An ideal solvent for this type of chemistry should have a high heat capacity (to absorb thermal energy) and a boiling point that is well below the decomposition onset temperature of your reactants and products. The solvent should also be inert to the reaction conditions.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Dichloromethane | 39.6 | 1.15 | Good for reactions near room temperature; low boiling point can act as a safety valve, but ensure adequate ventilation.[6] |
| Sulfolane | 285 | 1.30 | High boiling point and thermally stable; often used in industrial nitrations for its ability to handle exotherms. |
| Acetic Anhydride | 139.8 | 1.91 | Can be used as both a solvent and a reagent to generate a milder nitrating agent (acetyl nitrate).[7] |
| Water | 100 | 4.18 | High heat capacity makes it excellent for quenching reactions. Used in workup and sometimes as a co-solvent.[8] |
Recommendation: For laboratory-scale synthesis, using a solvent like dichloromethane for the reaction and having a large quantity of ice water readily available for quenching are standard safety practices.[6][9]
Experimental Protocol: Controlled Nitration of a 4-Amino-3-chlorobenzoic Acid Derivative
This protocol is a representative example and should be adapted based on the specific derivative being synthesized. Extreme caution is advised.
Objective: To introduce a nitro group at the 5-position of a 4-amino-3-chlorobenzoic acid precursor while rigorously controlling the reaction exotherm.
Materials:
-
4-Amino-3-chlorobenzoic acid (1 equivalent)
-
Concentrated Sulfuric Acid (H2SO4, 98%)
-
Concentrated Nitric Acid (HNO3, 70%)
-
Ice/Salt bath
-
Large beaker for ice bath
-
Reaction flask with magnetic stirrer
-
Dropping funnel
-
Thermometer with alarm capability
-
Ice water for quenching
Procedure:
-
System Preparation: Set up the reaction flask in a large ice/salt bath capable of maintaining temperatures below 0°C. Ensure the setup is in a fume hood with the sash at a safe height. Have a secondary container and a large volume of ice water within immediate reach for emergency quenching.
-
Acid Dissolution (Exothermic Step): To the reaction flask, add concentrated sulfuric acid. Begin vigorous stirring and cool the acid to between -5°C and 0°C.
-
Substrate Addition: Slowly and portion-wise, add the 4-Amino-3-chlorobenzoic acid to the cold sulfuric acid. The temperature must be maintained below 5°C during this addition.[10] If the temperature rises, stop the addition until it cools.
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This pre-mixed nitrating agent is more controlled than adding nitric acid directly.[10]
-
Nitration (Critical Step): Cool the substrate/sulfuric acid slurry back down to 0°C. Using a dropping funnel, add the cold nitrating mixture dropwise to the reaction. The rate of addition is the primary means of controlling the reaction rate and temperature. The internal temperature must not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using a suitable technique like TLC or HPLC.
-
Controlled Quenching: Once the reaction is complete, quench it by very slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. Never add water to the acid mixture; always add the acid to water/ice. This step is highly exothermic and must be done cautiously.
-
Product Isolation: The precipitated product can be collected by filtration, washed extensively with cold water until the washings are neutral (to remove residual acids), and then dried under vacuum at a low temperature (<50°C).
Section 3: Troubleshooting and Emergency Response
Even with careful planning, unexpected events can occur. This section provides a logical framework for responding.
Q6: I see a sudden, uncontrolled temperature rise in my reaction. What should I do?
A: This is a potential thermal runaway. Act immediately and calmly.
-
Alert Personnel: Immediately inform colleagues in the lab of the situation.
-
Remove Heating: If any heating is being applied, remove it immediately.
-
Enhance Cooling: Add more ice, salt, or dry ice to the external cooling bath.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition instantly.
-
Prepare for Quenching: If the temperature continues to rise despite enhanced cooling, a controlled quench is necessary. Douse the reaction by adding a large volume of cold, inert solvent or pouring the entire reaction mixture into the pre-prepared large beaker of ice water. This should only be done if you can do so from a safe distance.
-
Evacuate: If the reaction cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
Visualization: Workflow & Troubleshooting
The following diagrams illustrate the key decision points for risk assessment and emergency response.
Section 4: Analytical Methods for Monitoring Decomposition
Q7: How can I analyze my final product for signs of decomposition that may not be visually apparent?
A: Even if a runaway is avoided, minor decomposition can occur, impacting purity and safety. Several analytical methods are useful:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method to quantify the purity of your desired product and detect the presence of related impurities or degradation byproducts.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile decomposition products that may be present in small quantities.
-
Differential Scanning Calorimetry (DSC): While often used for pre-synthesis hazard assessment, running a DSC on your final, purified product can confirm its thermal stability and ensure no highly unstable impurities are co-isolated. This provides critical data for safe storage and handling.
References
- Thermal Hazard Analysis of Nitroarom
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling.
- Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling.
- SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific.
- Nitration of aromatic compounds.
- Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
- Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
- Analytical methods.
- How to Synthesize 4-Chloro-3-nitrobenzoic Acid?. Guidechem.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
- SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Fisher Scientific.
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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- 7. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 8. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Amino-3-chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 4-Amino-3-chloro-5-nitrobenzoic acid, a key chemical intermediate. As a Senior Application Scientist, my objective is to move beyond procedural checklists and delve into the causality behind experimental choices, empowering you to develop and validate robust analytical methods that are fit for purpose.
The principles and protocols discussed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3][4][5], the U.S. Food and Drug Administration (FDA)[6][7][8], and the United States Pharmacopeia (USP)[9][10][11][12][13]. While specific, publicly available validated methods for this compound are not extensively documented, this guide synthesizes data from structurally analogous compounds and established analytical principles to provide a robust framework for your validation studies.
The Criticality of Method Validation
An analytical method validation is the documented evidence that a procedure is suitable for its intended use.[4][14] This process ensures that the measurements you make are accurate, reliable, and reproducible. For a compound like this compound, which may be an intermediate in the synthesis of an active pharmaceutical ingredient (API), validated analytical methods are crucial for:
-
Purity Assessment: Quantifying the main component and detecting impurities.
-
Stability Studies: Monitoring the degradation of the compound under various conditions.
-
Quality Control: Ensuring batch-to-batch consistency.
-
Regulatory Submissions: Providing the necessary data for review and approval.[6]
The validation process is a lifecycle, beginning with method development and continuing through routine use to ensure the method remains fit for purpose.[3][12]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance of sensitivity, selectivity, speed, and cost. For this compound, the primary analytical techniques to consider are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of these three key analytical techniques for the determination of this compound. This data is extrapolated from validated methods for structurally similar compounds and typical performance parameters for these techniques.[15][16]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 15 - 60 ng/mL | 0.7 - 12 ng/mL | 0.2 - 2 µg/mL |
| Limit of Quantitation (LOQ) | 45 - 180 ng/mL | 2 - 35 ng/mL | 0.6 - 6 µg/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Linear Range | 0.1 - 120 µg/mL | 0.01 - 60 µg/mL | 0.5 - 30 µg/mL |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% | 92 - 108% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and assay determination due to its high resolution, sensitivity, and applicability to a wide range of compounds. A reversed-phase HPLC method is the most suitable approach for this compound.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the protonation of the carboxylic acid group and improve peak shape. A typical starting point would be a 60:40 (v/v) mixture of the aqueous and organic phases.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. Based on the chromophores present (nitro and amino groups on a benzene ring), a wavelength in the range of 270-290 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Diluent: The mobile phase is the recommended diluent to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Workflow for the HPLC Method
The validation of the HPLC method should follow the ICH Q2(R2) guidelines and include the following parameters:[1][2][4][5][6]
Sources
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- 2. 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | FC05834 [biosynth.com]
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- 4. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-chloro-3-nitrobenzoic acid | Semantic Scholar [semanticscholar.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 9. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | SIELC Technologies [sielc.com]
- 10. PubChemLite - this compound (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]
- 11. chemimpex.com [chemimpex.com]
- 12. 3-Chloro-5-fluoro-4-nitrobenzoic acid | Benchchem [benchchem.com]
- 13. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. 4-Chloro-5-chlorosulphonyl-3-nitrobenzoic acid | SIELC Technologies [sielc.com]
A Comparative Analysis of Synthetic Routes for 4-Amino-3-chloro-5-nitrobenzoic Acid
Introduction: The Significance of 4-Amino-3-chloro-5-nitrobenzoic Acid
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing chloro and nitro groups, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical modifications, rendering it a valuable precursor for the development of novel pharmaceuticals and specialized polymers. This guide provides an in-depth comparative analysis of plausible synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to support laboratory endeavors.
Strategic Considerations in the Synthesis of Polysubstituted Aromatics
The synthesis of highly substituted benzene derivatives like this compound requires careful strategic planning. The order of introduction of the substituents is critical, as the existing groups on the ring dictate the regioselectivity of subsequent electrophilic aromatic substitution reactions. The interplay between activating, deactivating, ortho-, para-, and meta-directing groups must be thoroughly understood to achieve the desired isomer.[1] Furthermore, the reactivity of certain functional groups, such as the amino group's sensitivity to oxidation, necessitates the use of protecting groups during the synthetic sequence.
This guide will compare two logical, multi-step synthetic pathways starting from the readily available 4-aminobenzoic acid. The core of our analysis will revolve around the strategic timing of the nitration and chlorination steps.
Route A: A Regioselective Pathway via Nitration Followed by Chlorination
This synthetic route is arguably the more robust and well-documented of the two, leveraging the powerful directing effect of a protected amino group to control the regiochemistry of the subsequent substitution reactions. The pathway proceeds in four key steps, starting with the protection of the amine, followed by sequential nitration and chlorination, and concluding with deprotection.
Caption: Synthetic pathway for Route A.
Step 1: Protection of the Amino Group via Acetylation
Causality: The amino group of the starting material, 4-aminobenzoic acid, is a powerful activating group but is highly susceptible to oxidation under the strongly acidic and oxidative conditions required for nitration. To prevent unwanted side reactions and ensure the integrity of the molecule, the amino group is protected as an acetamide. The resulting acetamido group remains a potent ortho-, para-director and an activating group, guiding the subsequent electrophilic substitutions.[2][3]
Experimental Protocol: Synthesis of 4-Acetamidobenzoic Acid
-
In a 500 mL Erlenmeyer flask, suspend 4-aminobenzoic acid (1.0 eq) in deionized water.
-
Add a solution of sodium acetate (1.2 eq) in water to the suspension with stirring.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the white precipitate of 4-acetamidobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.[4]
Step 2: Regioselective Nitration
Causality: The nitration of 4-acetamidobenzoic acid is a well-established and highly regioselective reaction.[5][6] The acetamido group at position 4 is a strong ortho-, para-director, while the carboxylic acid group at position 1 is a meta-director. The powerful activating effect of the acetamido group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). Since the para position is blocked, nitration occurs selectively at the 3-position.[7]
Experimental Protocol: Synthesis of 4-Acetamido-3-nitrobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzoic acid (1.0 eq) in concentrated sulfuric acid (88-92%) while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.[5]
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 parts H₂SO₄ to 1 part HNO₃) and cool it separately.
-
Add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid over 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 12 °C.[5]
-
After the addition is complete, stir the reaction mixture at 8-12 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated yellow solid, 4-acetamido-3-nitrobenzoic acid, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.[6]
Step 3: Regioselective Chlorination
Causality: This step introduces the chloro substituent. The regioselectivity is again governed by the directing effects of the existing groups. The acetamido group is a strong ortho-, para-director, while the nitro and carboxylic acid groups are both deactivating meta-directors. The position targeted for chlorination, position 5, is ortho to the activating acetamido group and meta to both deactivating groups. This convergence of directing effects strongly favors the formation of the desired isomer. While direct literature for this specific transformation is scarce, the principles of electrophilic aromatic substitution strongly support this outcome.[2][8]
Experimental Protocol: Synthesis of 4-Acetamido-3-chloro-5-nitrobenzoic Acid (Proposed)
-
Dissolve 4-acetamido-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq), along with a catalytic amount of a Lewis acid if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.
Step 4: Deprotection via Hydrolysis
Causality: The final step is the removal of the acetyl protecting group to reveal the free amino group. This is typically achieved by acid- or base-catalyzed hydrolysis. Acidic hydrolysis is often convenient as it can sometimes be performed in the same pot after the nitration or chlorination step by diluting the reaction mixture with water and heating.[6]
Experimental Protocol: Synthesis of this compound
-
Suspend the 4-acetamido-3-chloro-5-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution carefully with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the final product, this compound, by vacuum filtration, wash with cold water, and dry.
Route B: A Theoretically Plausible but Challenging Alternative
An alternative synthetic strategy involves reversing the order of chlorination and nitration. While theoretically sound, this route presents significant practical challenges, particularly concerning the regioselectivity of the initial chlorination step.
Caption: Synthetic pathway for Route B.
Key Challenges of Route B:
-
Selective Monochlorination: The first major hurdle is the selective monochlorination of 4-acetamidobenzoic acid at the 3-position. The powerful activating nature of the acetamido group can easily lead to over-chlorination, yielding the 3,5-dichloro derivative as a significant byproduct.[9] Achieving high selectivity for the mono-substituted product would require careful optimization of reaction conditions, including the choice of chlorinating agent, solvent, and temperature.
-
Nitration of a Dihalogenated Precursor Analog: While the subsequent nitration of 4-acetamido-3-chlorobenzoic acid is expected to proceed at the 5-position due to the ortho-directing effect of the acetamido group, the presence of a deactivating chloro group may require harsher reaction conditions compared to the nitration in Route A.
Due to the limited availability of reliable, high-yield protocols for the key steps in Route B, it is presented here as a less favorable, albeit theoretically conceivable, alternative to Route A.
Comparative Summary of Synthetic Routes
| Parameter | Route A: Nitration then Chlorination | Route B: Chlorination then Nitration |
| Starting Material | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| Number of Steps | 4 (Protection, Nitration, Chlorination, Deprotection) | 4 (Protection, Chlorination, Nitration, Deprotection) |
| Key Advantage | High regioselectivity in the well-documented nitration step.[5][6] | Theoretically plausible. |
| Key Disadvantage | Chlorination step lacks extensive documentation for this specific substrate. | Selective monochlorination is challenging and may lead to byproducts.[9] Both key steps lack robust literature support. |
| Overall Feasibility | High. Based on established principles and well-documented analogous reactions. | Moderate to Low. Requires significant experimental optimization. |
Conclusion and Recommendations
Based on the analysis of established chemical principles and available literature, Route A, involving the protection of 4-aminobenzoic acid followed by nitration and then chlorination, is the recommended synthetic pathway for the preparation of this compound. The high regioselectivity of the nitration of 4-acetamidobenzoic acid is a significant advantage, providing a reliable method for introducing the nitro group at the desired position. While the subsequent chlorination step requires some logical inference due to a lack of direct protocols, the directing effects of the substituents strongly support the feasibility of this transformation.
Route B, while theoretically possible, presents considerable challenges in controlling the regioselectivity of the initial chlorination step. The potential for forming unwanted dichlorinated byproducts makes this route less efficient and more difficult to execute without extensive optimization.
For researchers and drug development professionals, the adoption of Route A offers a more predictable and reliable path to the target molecule, leveraging well-understood and documented chemical transformations.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Ye, F. et al. (2025). Light-promoted aromatic denitrative chlorination. Nature Chemistry, 17, 598–605. Available at: [Link]
-
Scilit. (2025). Light-promoted aromatic denitrative chlorination. Available at: [Link]
- Google Patents. (1969). US3428673A - Nitration of 4-acetamidobenzoic acid.
- Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Chlorination and bromination of some aromatic compounds by means of aqua regia and hydrobromic‐nitric acid mixture. Available at: [Link]
-
Evans, M. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Evans, M. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
- Google Patents. (n.d.). US3005031A - Process for chlorinating nitro aromatic hydrocarbons.
-
ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Available at: [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide: HPLC vs. GC-MS for Purity Analysis of 4-Amino-3-chloro-5-nitrobenzoic acid
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity analysis of 4-Amino-3-chloro-5-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of features to explain the fundamental causality behind methodological choices, ensuring a scientifically rigorous and practical comparison.
The Analytical Challenge: Understanding this compound
Before comparing analytical techniques, we must first understand the physicochemical nature of the analyte. This compound is a multi-functionalized aromatic molecule. Its structure dictates its analytical behavior:
-
Carboxylic Acid (-COOH): Highly polar and acidic, readily participates in hydrogen bonding.
-
Amino Group (-NH2): A polar, basic functional group also capable of hydrogen bonding.
-
Nitro Group (-NO2): A strongly electron-withdrawing and polar group.
-
Chloro Group (-Cl): Adds to the molecular weight and electronegativity.
Collectively, these functional groups render the molecule highly polar, non-volatile , and likely to have a high melting point. For instance, a close structural isomer, 4-Amino-3-nitrobenzoic acid, decomposes at 280°C, indicating very low volatility and potential thermal instability. This profile is the single most important factor in selecting an appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is an analytical technique used to separate, identify, and quantify components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] High pressure is used to propel the mobile phase through a packed column, enabling high-resolution separations of a wide range of compounds.[3][4]
Causality for Selection: Given the high polarity and non-volatile nature of this compound, HPLC is the prima facie method of choice. It analyzes compounds in their dissolved state, bypassing the need for vaporization. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is particularly well-suited for this type of polar aromatic analyte.[3]
Experimental Protocol: HPLC-UV for Purity Analysis
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines like ICH Q2(R1) to ensure the system is performing correctly before sample analysis.[5][6]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on typical absorbance for nitroaromatic compounds).[7][8]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to create a 100 µg/mL stock.
-
Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) in the diluent.
-
-
Analysis Sequence & System Suitability:
-
Inject the diluent (blank) to ensure no system contamination.
-
Perform five replicate injections of the standard solution.
-
SST Criteria: The relative standard deviation (RSD) for the peak area and retention time of the five replicate injections should be ≤2.0%. Tailing factor for the main peak should be ≤2.0.
-
-
Purity Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow Diagram: HPLC-UV Analysis
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect, Derivatization-Dependent Approach
GC-MS combines two techniques: Gas Chromatography (GC) to separate volatile components of a mixture, and Mass Spectrometry (MS) to identify and quantify them based on their mass-to-charge ratio.[9][10] For a compound to be amenable to GC analysis, it must be both volatile and thermally stable enough to exist in the gas phase without decomposition.[11][12]
Causality for Selection (or Non-Selection): this compound, in its native form, fails both prerequisites for GC analysis. Its polar functional groups lead to extremely low volatility, and nitroaromatic compounds can be thermally labile.[13][14] Therefore, GC-MS analysis is only possible after a chemical derivatization step to mask the polar -COOH and -NH2 groups, thereby increasing volatility and thermal stability.[15][16] This additional step is the primary drawback of the GC-MS approach.
Experimental Protocol: Silylation Derivatization followed by GC-MS
This protocol describes a two-step process: chemical modification followed by instrumental analysis. The success of the entire method hinges on the completeness and reproducibility of the derivatization reaction.
-
Derivatization Step (Silylation):
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Pyridine (catalyst).
-
Procedure:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 200 µL of Pyridine and 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 60 minutes in a heating block or oven.
-
Cool to room temperature before analysis. The resulting trimethylsilyl (TMS) derivative is now amenable to GC.
-
-
-
Instrumentation:
-
GC-MS system with a split/splitless injector, a temperature-programmable GC oven, and a mass selective detector (e.g., a quadrupole).
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 500 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to the di-TMS derivative of the analyte by its retention time and mass spectrum.
-
The mass spectrum will provide structural confirmation. Key fragments would be expected, such as the molecular ion (M+) and losses of methyl groups (M-15).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
Workflow Diagram: GC-MS Analysis with Derivatization
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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A Senior Application Scientist's Guide to Confirming the Structure of 4-Amino-3-chloro-5-nitrobenzoic Acid Derivatives by NMR
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel synthesized molecules is a cornerstone of innovation and regulatory compliance. For derivatives of 4-Amino-3-chloro-5-nitrobenzoic acid, a scaffold with potential applications in drug discovery due to its varied functional groups, unambiguous structural confirmation is paramount. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural verification of these complex aromatic systems. We will delve into the causality behind experimental choices, present detailed protocols, and compare NMR with alternative analytical methods, offering a robust framework for researchers in the field.
The Challenge: Positional Isomerism and Electronic Complexity
The primary challenge in confirming the structure of this compound derivatives lies in the potential for positional isomerism. During synthesis, substituents could potentially arrange in different configurations on the benzene ring, leading to molecules with the same molecular formula but distinct structures and properties. The electronic environment of the aromatic ring is significantly influenced by the interplay of an electron-donating amino group (-NH₂) and two strong electron-withdrawing groups: a nitro group (-NO₂) and a chloro group (-Cl). This complex electronic landscape can lead to overlapping signals and non-intuitive chemical shifts in the ¹H NMR spectrum, making a simple 1D analysis insufficient for definitive structure confirmation.
The NMR Toolkit: From 1D Prediction to 2D Certainty
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A multi-pronged approach, starting with 1D NMR and progressing to various 2D techniques, provides a self-validating system for structural assignment.
¹H NMR Spectroscopy: The First Look
A standard ¹H NMR spectrum provides initial, crucial information. For a this compound derivative, we expect to see distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton.
Predicted ¹H NMR Spectrum:
Due to the substitution pattern, we anticipate two aromatic protons. These protons (H-2 and H-6) are in different chemical environments and are expected to appear as distinct signals.
-
Aromatic Protons (H-2 and H-6): The electron-withdrawing nitro and chloro groups will significantly deshield these protons, shifting their signals downfield, likely in the range of 8.0-8.5 ppm. The relative positions will depend on the specific derivative.
-
Amine Protons (-NH₂): These protons will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In DMSO-d₆, it could be in the range of 5.0-7.0 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above 10 ppm, and its observation can be solvent-dependent.
Limitations of ¹H NMR: While ¹H NMR provides a proton count and initial chemical shift information, it may not be sufficient to definitively assign the positions of the aromatic protons and, by extension, confirm the substitution pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals.
Predicted ¹³C NMR Spectrum:
-
Carboxylic Carbonyl Carbon (-COOH): This carbon will be the most downfield signal, typically in the range of 165-175 ppm.
-
Aromatic Carbons: The chemical shifts of the six aromatic carbons will be spread over a range from approximately 110 to 150 ppm. The carbons directly attached to the electronegative substituents (C-3, C-4, and C-5) will have their chemical shifts significantly influenced. Specifically, the carbon bearing the nitro group (C-5) is expected to be highly deshielded, while the carbon attached to the amino group (C-4) will be shielded relative to an unsubstituted benzene ring.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| C=O | 165-175 | Carbonyl carbon in a carboxylic acid. |
| C-1 | ~130 | Attached to the carboxylic acid group. |
| C-2 | ~125 | Influenced by the adjacent carboxylic acid and chloro groups. |
| C-3 (C-Cl) | ~135 | Deshielded by the attached chlorine atom. |
| C-4 (C-NH₂) | ~145 | Deshielded by the amino group, but influenced by adjacent electron-withdrawing groups. |
| C-5 (C-NO₂) | ~140 | Strongly deshielded by the nitro group. |
| C-6 | ~115 | Shielded by the para amino group. |
Note: These are predicted values and can vary based on the specific derivative and solvent used.
2D NMR Spectroscopy: The Key to Unambiguous Assignment
To overcome the limitations of 1D NMR and definitively connect the proton and carbon signals, 2D NMR experiments are essential.
1. COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. In our target molecule, a cross-peak between the two aromatic protons would confirm their proximity.
2. HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations
The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons.
3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Connectivity Backbone
The HMBC experiment is arguably the most critical for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. By analyzing these long-range correlations, we can piece together the entire molecular structure. For instance, observing a correlation from the aromatic proton at H-2 to the carbonyl carbon (C=O) would provide strong evidence for their relative positions.
Experimental Workflow for Structural Confirmation
The following workflow provides a systematic approach to acquiring and analyzing the necessary NMR data.
Caption: A streamlined workflow for the structural confirmation of this compound derivatives using NMR spectroscopy.
Detailed Experimental Protocols
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments:
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
-
2D COSY:
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire with 256-512 increments in the indirect dimension.
-
-
2D HSQC:
-
Use a gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz for aromatic C-H).
-
-
2D HMBC:
-
Use a gradient-selected HMBC pulse sequence optimized for long-range couplings (²J(CH) and ³J(CH)). An optimization for 8-10 Hz is a good starting point.
-
Interpreting the 2D NMR Data: A Hypothetical Example
Let's consider the expected key HMBC correlations for confirming the structure of this compound.
Caption: A diagram illustrating the key expected HMBC correlations for the structural confirmation of this compound.
By systematically identifying these correlations, the connectivity of the molecule can be unequivocally established, thus confirming the substitution pattern on the benzene ring.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary information.
| Technique | Strengths | Weaknesses | Application in this Context |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry in solution. Non-destructive. | Lower sensitivity compared to MS. Requires soluble samples. | Primary technique for unambiguous structure confirmation. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues. | Does not provide definitive information on isomerism. | Confirms molecular weight and elemental formula. Can be used with LC to separate isomers before analysis. |
| X-ray Crystallography | Provides the absolute structure of a molecule in the solid state with high precision. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not be the same as in solution. | Definitive confirmation of the solid-state structure if a crystal can be obtained. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide information on the connectivity of the molecule. | Confirms the presence of key functional groups (-NH₂, -NO₂, -COOH, C-Cl). |
Conclusion: A Synergistic Approach for Unwavering Confidence
For the unambiguous structural confirmation of this compound derivatives, a comprehensive NMR analysis is indispensable. While 1D ¹H and ¹³C NMR provide a foundational overview, it is the suite of 2D experiments—COSY, HSQC, and particularly HMBC—that offers the irrefutable evidence of the molecular architecture. By following a systematic experimental workflow and carefully analyzing the resulting correlation data, researchers can confidently assign the correct structure. Integrating data from complementary techniques such as Mass Spectrometry and, when possible, X-ray crystallography, further strengthens the structural assignment, ensuring the scientific integrity and robustness of the research. This multi-faceted, self-validating approach is the hallmark of a Senior Application Scientist's methodology, providing the highest level of confidence in the synthesized compounds for their progression in research and development.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
A Comparative Guide to the Biological Activity of 4-Amino-3-chloro-5-nitrobenzoic Acid Analogs
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of a Substituted Benzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid framework serves as a versatile and privileged scaffold for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide focuses on the 4-Amino-3-chloro-5-nitrobenzoic acid scaffold. The unique arrangement of its substituents—an electron-donating amino group, and electron-withdrawing chloro and nitro groups—creates a distinct electronic and steric profile that makes it a compelling starting point for drug discovery. The amino group provides a key site for further derivatization, while the chloro and nitro groups can influence the molecule's reactivity, binding affinity, and overall pharmacological profile[2]. This document provides a comparative analysis of the biological activities of its analogs, synthesizes structure-activity relationships, and details the experimental methodologies crucial for their evaluation.
Comparative Biological Activities of Analogs
Recent research has primarily focused on derivatizing the carboxylic acid moiety of the this compound scaffold to explore its therapeutic potential, particularly in oncology.
Anticancer Activity: Targeting Epidermal Growth Factor Receptor (EGFR)
A significant study investigated a series of 4-amino-3-chloro benzoate ester derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy[3][4]. The study synthesized and evaluated three main classes of analogs.
The comparative anti-proliferative potential of these derivatives highlights a clear structure-activity relationship, with the hydrazine-1-carbothioamide series demonstrating the most promising activity.
Table 1: Comparison of Anticancer Activity of this compound Analogs
| Analog Class | Structural Modification (at Carboxyl Group) | Key Findings | Target Cancer Cell Lines | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Heterocyclic ring containing oxygen and nitrogen | Showed some activity but were generally less potent than other series. | A549 (Lung), HepG2 (Liver), HCT-116 (Colon) | [3][4] |
| Benzohydrazone Derivatives | Schiff base linkage with a substituted benzene ring | Demonstrated moderate anti-proliferative properties. | A549 (Lung), HepG2 (Liver), HCT-116 (Colon) | [3][4] |
| Hydrazine-1-carbothioamide Derivatives | Thiourea-like linkage | Exhibited the best matching pattern with EGFR pharmacophoric queries in silico and showed the highest cytotoxic potential in vitro. Compound N5a was identified as a promising lead. | A549 (Lung), HepG2 (Liver), HCT-116 (Colon) |[3][4] |
Structure-Activity Relationship (SAR) Analysis
The variation in anticancer activity among the synthesized analogs allows for the deduction of key SAR insights. The primary point of diversification was the group attached to the carboxyl function of the parent molecule.
-
Primacy of the Hydrazine-1-carbothioamide Moiety : This group was found to be critical for potent EGFR inhibitory activity[4]. The thiourea-like structure (R-NH-C(=S)-NH-R) likely engages in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the EGFR tyrosine kinase domain, mimicking the binding of known inhibitors like erlotinib.
-
Influence of Terminal Substituents : Within the most active series (N5a-d), substitutions on the terminal phenyl ring (e.g., phenyl, 4-bromophenyl, 4-chlorophenyl) would further modulate activity by altering electronic properties and steric fit, although compound N5a was highlighted as the most promising[3][4].
Caption: Structure-activity relationship of analog classes.
Proposed Mechanism of Action: EGFR Inhibition and Apoptosis Induction
The lead compound, N5a, from the hydrazine-1-carbothioamide series is proposed to exert its cytotoxic effects by directly targeting and inhibiting the tyrosine kinase activity of EGFR. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. Specifically, the study demonstrated that treatment with compound N5a leads to the activation of caspase 8 and caspase 3, key executioner enzymes in the extrinsic pathway of apoptosis[4].
Caption: Proposed mechanism of N5a via EGFR inhibition.
Experimental Protocols
To ensure the robust and reproducible evaluation of these and future analogs, standardized experimental protocols are essential. The following sections detail the methodologies for assessing anticancer and potential antimicrobial activities.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: The choice of the MTT assay is based on its reliability, high throughput, and widespread acceptance for screening cytotoxic compounds. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantifiable measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test analog (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test analog. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect but short enough to prevent cell overgrowth in the control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
While specific antimicrobial data for these exact analogs is limited, the general class of substituted benzoic acids warrants investigation. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Rationale: This method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing a quantitative MIC value that is essential for comparing the potency of different antimicrobial agents[5].
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test analog in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the test analog that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Conclusion and Future Outlook
The this compound scaffold is a promising platform for the development of novel therapeutic agents, particularly in the realm of anticancer research. Current evidence strongly points towards its potential as a source of EGFR tyrosine kinase inhibitors, with hydrazine-1-carbothioamide derivatives emerging as a lead series for further optimization[4].
Future research should focus on:
-
Expanding the Analog Library: Synthesizing new derivatives with diverse substitutions on both the amino group and the terminal phenyl ring of the carbothioamide moiety to further refine SAR.
-
Broadening Biological Screening: Evaluating optimized analogs against a wider panel of cancer cell lines and exploring other potential biological activities, such as antimicrobial and anti-inflammatory effects.
-
In Vivo Evaluation: Advancing the most promising compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically building upon the foundational knowledge presented in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
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National Center for Biotechnology Information. 3-Chloro-5-nitrobenzoic acid. PubChem Compound Database. [Link]
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Chirvase, D., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]
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National Center for Biotechnology Information. 3-Chloro-4-methyl-5-nitrobenzoic acid. PubChem Compound Database. [Link]
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Martin, N.K., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics. [Link]
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Abd Al Rahim, N.A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]
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Abd Al Rahim, N.A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
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Narasimhan, B., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
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Ito, K., et al. (2002). Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. Chemical and Pharmaceutical Bulletin. [Link]
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Kumar, S., et al. (2012). Antibacterial activity of substituted dibenzo[a,g]quinolizin-7-ium derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Singh, V., et al. (2024). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]
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Verma, A., et al. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Protocols for Testing 4-Amino-3-chloro-5-nitrobenzoic Acid Derivatives
This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of 4-Amino-3-chloro-5-nitrobenzoic acid derivatives. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with a robust framework for assessing the biological potential of this chemical series. This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices to ensure that the described protocols are not just procedures to be followed, but self-validating systems for generating reliable and reproducible data.
The unique structure of this compound, featuring amino, chloro, and nitro functional groups, suggests a rich potential for diverse biological activities. Notably, derivatives of similar benzoic acid scaffolds have shown promise as antimicrobial agents and as inhibitors of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Therefore, a multi-pronged in vitro testing strategy is essential to thoroughly characterize the bioactivity of novel derivatives.
This guide will focus on three primary areas of investigation: Anticancer Activity , Antimicrobial Susceptibility , and Enzyme Inhibition . For each area, we will compare and contrast relevant assays, provide detailed, step-by-step protocols, and present example data to illustrate how the performance of different derivatives can be objectively compared.
The Logic of Assay Selection: A Hierarchical Approach
Before delving into specific protocols, it is crucial to establish a logical workflow for screening novel this compound derivatives. A hierarchical approach, starting with broad screening assays and progressing to more specific, mechanism-of-action studies, is the most efficient and cost-effective strategy.
Caption: A hierarchical workflow for in vitro testing of novel compounds.
Part 1: Comparative Analysis of Anticancer Activity
The evaluation of novel chemical entities is a cornerstone of the drug discovery pipeline.[2] Given that derivatives of 4-amino-3-chloro benzoate ester have been identified as potential inhibitors of EGFR, a key target in cancer therapy, a thorough investigation of their anticancer properties is warranted.[1] We will compare three fundamental assays: cytotoxicity, proliferation, and apoptosis induction.
Cytotoxicity Assays: Gauging Cell Death
Cytotoxicity assays are the foundational first step to identify compounds that induce cell death.[2] Two of the most common methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.
| Assay | Principle | Advantages | Disadvantages | Best For |
| MTT Assay | Colorimetric assay measuring the reduction of yellow MTT to purple formazan by mitochondrial reductases in viable cells.[3] | High-throughput, cost-effective, well-established.[3] | Can be affected by compounds that alter cellular metabolism; endpoint assay. | Initial high-throughput screening for cytotoxic potential. |
| LDH Release Assay | Measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity into the culture medium.[2] | Kinetic measurements are possible; directly measures cell death. | Less sensitive than MTT for early-stage cytotoxicity; can have higher background. | Confirming membrane disruption and distinguishing cytotoxic from cytostatic effects. |
This protocol is adapted from established methods for in vitro cytotoxicity testing.[3][4]
Rationale: The MTT assay is selected as the primary screen due to its high-throughput nature and sensitivity. It provides a rapid assessment of a compound's effect on cell viability, allowing for the efficient screening of a library of derivatives.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Apoptosis vs. Necrosis: Understanding the Mode of Cell Death
Once a compound is identified as cytotoxic, it is crucial to determine the mechanism of cell death. This is critical as apoptosis (programmed cell death) is generally preferred for anticancer drugs over necrosis, which can induce an inflammatory response.
Caption: Simplified signaling pathways of apoptosis.
Rationale: This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptosis and necrosis).
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the test derivatives at their IC₅₀ concentrations for 24-48 hours as determined from the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[2]
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Part 2: Comparative Guide to Antimicrobial Susceptibility Testing
The presence of nitro and chloro groups in the core structure suggests potential antimicrobial activity. In vitro antimicrobial susceptibility testing (AST) is essential to determine the efficacy of these compounds against various microorganisms.[6]
Choosing the Right AST Method
The two most common methods for determining antimicrobial susceptibility are the disk diffusion (Kirby-Bauer) method and broth dilution methods for determining the Minimum Inhibitory Concentration (MIC).
| Method | Principle | Result Type | Advantages | Disadvantages |
| Disk Diffusion | A paper disk impregnated with the test compound is placed on an agar plate inoculated with bacteria. The compound diffuses, creating a concentration gradient. An inhibitory zone forms where the concentration is sufficient to inhibit growth.[6] | Qualitative (Susceptible, Intermediate, Resistant) | Simple, low cost, flexible.[7] | Not quantitative; results can be affected by diffusion rates. |
| Broth Microdilution | Serial dilutions of the compound are made in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized amount of bacteria. The MIC is the lowest concentration that inhibits visible growth.[7][8] | Quantitative (MIC value in µg/mL) | Provides a quantitative measure of potency; high-throughput.[7][9] | More labor-intensive and costly than disk diffusion. |
Rationale: While disk diffusion is a good primary screen, the broth microdilution method is superior for comparing the potency of different derivatives as it provides a quantitative MIC value.[7][9] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Preparation of Inoculum: From a fresh bacterial culture (e.g., Staphylococcus aureus, Escherichia coli), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.[8] In the first well, add 100 µL of the test compound at a high concentration and perform a two-fold serial dilution across the plate.[8]
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. Inoculate each well (except for a sterility control) with 100 µL of this diluted suspension.[8]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[8]
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours.[8]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[7][8]
Part 3: Enzyme Inhibition Assays
The discovery that similar compounds can act as EGFR inhibitors necessitates the inclusion of enzyme inhibition assays in the testing cascade.[1] These assays are fundamental in drug discovery for identifying how molecules modulate the activity of a specific enzyme.[10][11]
Protocol 4: In Vitro Kinase Inhibition Assay (Generic)
Rationale: This protocol provides a general framework for assessing the inhibitory potential of the derivatives against a target kinase, such as EGFR. It relies on measuring the consumption of ATP or the formation of ADP, which are common to all kinase reactions.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the target kinase, the specific substrate peptide, and ATP at a concentration close to its Km value.
-
Compound Dilution: Perform serial dilutions of the test derivatives in DMSO, then dilute further into the assay buffer.
-
Reaction Initiation: In a 96- or 384-well plate, add the kinase and the test compound (or vehicle control). Allow to pre-incubate for 10-15 minutes.
-
Start Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various commercial kits that detect the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value.
Data Presentation and Comparison
To facilitate a clear comparison of the performance of different this compound derivatives, all quantitative data should be summarized in a structured table.
Table 1: Comparative Performance of this compound Derivatives
| Derivative ID | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) | Enzyme Inhibition (IC₅₀, µM) |
| A549 | MCF-7 | HEK293 | |
| ACN-001 | 15.2 | 22.5 | >100 |
| ACN-002 | 5.8 | 9.1 | 85.3 |
| ACN-003 | >100 | >100 | >100 |
| Control Drug (e.g., Erlotinib) | 2.1 | 4.5 | 50.1 |
| Control Drug (e.g., Ciprofloxacin) | N/A | N/A | N/A |
A Note on Genotoxicity of Nitroaromatic Compounds
It is imperative to acknowledge that nitroaromatic compounds are a class of chemicals known for their potential genotoxic effects, often through the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.[12] Therefore, a robust assessment of their genotoxic potential is a critical step in the safety evaluation.[12] Early-stage screening for mutagenicity using the bacterial reverse mutation assay (Ames test) is highly recommended.[12] This test evaluates the potential of a substance to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.[12]
Conclusion
This guide provides a structured and scientifically grounded approach to the in vitro evaluation of this compound derivatives. By employing a hierarchical testing strategy that encompasses cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can efficiently identify promising lead compounds. The detailed protocols and the rationale behind them are designed to ensure the generation of high-quality, comparable data. The ultimate goal is to accelerate the drug discovery process by providing a clear and logical framework for characterizing the biological activity of this important class of molecules.
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- 7. apec.org [apec.org]
- 8. benchchem.com [benchchem.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 4-Amino-3-chloro-5-nitrobenzoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is paramount to ensuring reaction efficiency, product purity, and overall process control. 4-Amino-3-chloro-5-nitrobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its polar nature and potential for co-elution with structurally similar impurities. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of this analyte in a complex reaction matrix.
The insights and protocols presented herein are grounded in established analytical principles and validated methodologies, offering a framework for robust and reliable quantification.
The Synthetic Landscape: Understanding the Matrix
To develop a robust analytical method, one must first understand the chemical environment of the analyte. A common synthetic route to this compound involves the nitration of a substituted chlorobenzoic acid, followed by a nucleophilic aromatic substitution or reduction step. A plausible reaction scheme could involve the amination of a dichloronitrobenzoic acid derivative.
This synthetic pathway introduces a host of potential impurities that can interfere with the quantification of the target analyte. These may include:
-
Starting materials: Unreacted dichloronitrobenzoic acid.
-
Isomeric byproducts: Positional isomers of the amino-chloro-nitrobenzoic acid.
-
Side-reaction products: Compounds arising from over-amination or hydrolysis.
-
Reagents and catalysts: Residual acids, bases, or metal catalysts.
A successful quantification method must be highly selective to differentiate this compound from these potential interferences.
Comparative Analysis of Quantification Methodologies
The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, and the available instrumentation. Here, we compare the three most viable chromatographic techniques for this application.
Table 1: Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate to High | Very High | High (with derivatization) |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to low ng/mL range | ng/mL range (analyte dependent) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% (derivatization dependent) |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Sample Preparation | Simple dilution/filtration | Simple dilution/filtration | Derivatization required |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Throughput | High | High | Moderate |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of quality control laboratories due to its robustness, ease of use, and cost-effectiveness. The presence of a chromophore in this compound makes it amenable to UV detection.
Causality Behind Experimental Choices
A reversed-phase C18 column is selected due to the polar aromatic nature of the analyte. The mobile phase, a mixture of acetonitrile and water with an acidic modifier (formic acid), ensures good peak shape and retention. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better interaction with the stationary phase. The detection wavelength is chosen based on the UV absorbance maximum of the analyte, which can be determined using a photodiode array (PDA) detector.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the 254-280 nm range).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a stock solution of a certified reference standard of this compound.
-
Perform serial dilutions to create a series of calibration standards bracketing the expected sample concentration.
-
Construct a calibration curve by plotting peak area against concentration.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, LC-MS/MS is the gold standard. It couples the separation power of HPLC with the highly specific detection of mass spectrometry.
Causality Behind Experimental Choices
The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A precursor ion corresponding to the molecular weight of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates interferences from co-eluting compounds that do not share the same precursor-product ion transition. Electrospray ionization (ESI) in negative mode is often preferred for acidic compounds like this analyte.
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 or HILIC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient suitable for UHPLC separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Negative ESI Mode):
-
Precursor Ion (Q1): m/z corresponding to [M-H]⁻ of this compound.
-
Product Ion (Q3): A stable and abundant fragment ion determined by infusion of a standard solution. A likely fragmentation would be the loss of CO₂ from the carboxylic acid group.[1]
-
Collision Energy: Optimized for the specific precursor-product ion transition.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow rates).
-
-
Sample Preparation and Calibration:
-
Similar to the HPLC-UV method, but with potentially higher dilution factors due to the increased sensitivity. An internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound) should be used to improve accuracy and precision.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, for polar, non-volatile compounds like this compound, derivatization is a mandatory step.
Causality Behind Experimental Choices
The carboxylic acid and amino groups make the analyte too polar and non-volatile for direct GC analysis. Derivatization, typically silylation or esterification, is required to increase volatility and thermal stability. For instance, esterification of the carboxylic acid with an alcohol (e.g., methanol) followed by acylation or silylation of the amino group would be a common approach. This multi-step sample preparation adds complexity and potential sources of error.
Experimental Protocol: GC-MS Quantification (with Derivatization)
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
-
Derivatization:
-
Evaporate the solvent from the sample extract.
-
Step 1 (Esterification): Add an esterifying agent (e.g., methanolic HCl) and heat to convert the carboxylic acid to its methyl ester.
-
Step 2 (Silylation/Acylation): Add a silylating (e.g., BSTFA) or acylating agent (e.g., acetic anhydride) to derivatize the amino group.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan or Selected Ion Monitoring (SIM) mode can be used.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Conclusion and Recommendations
For the routine quantification of this compound in a reaction mixture, HPLC-UV offers a robust, cost-effective, and straightforward solution with adequate selectivity and sensitivity for most process monitoring applications. Its simplicity in sample preparation and operation makes it ideal for high-throughput environments.
When the highest level of sensitivity and selectivity is required, for instance, in trace impurity analysis or when dealing with particularly complex matrices, LC-MS/MS is the superior choice. The specificity of MRM detection ensures unparalleled accuracy and confidence in the results.
GC-MS is generally not the recommended primary technique for this analyte due to the necessity of a multi-step derivatization process. This adds complexity, time, and potential for variability in the analytical workflow. However, it can be a viable alternative if LC instrumentation is unavailable and the laboratory has established expertise in derivatization techniques.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources. Method validation in accordance with ICH guidelines is essential to ensure the reliability of the chosen technique.[2][3][4][5][6]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Nitrobenzoic acid. In Wikipedia. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
-
PubChemLite. (n.d.). This compound (C7H5ClN2O4). Retrieved from [Link]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
-
Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. Retrieved from [Link]
-
Googleapis.com. (n.d.). UNITED STATES PATENT office. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 4-Amino-3-chloro-5-nitrobenzoic Acid Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against derivatives of 4-Amino-3-chloro-5-nitrobenzoic acid. As researchers and drug development professionals, understanding the specificity of an antibody is not merely a quality control step; it is the foundation upon which reliable and reproducible immunoassays are built. This document moves beyond rote protocols to explain the causal logic behind experimental design, ensuring that the data you generate is both accurate and defensible.
The Immunological Challenge: Generating Specificity to a Small Molecule
Small molecules like this compound are haptens—they are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[1][2] This initial step is the most critical variable influencing the resulting antibody's specificity. The selection of the carrier protein and the conjugation chemistry dictates which epitopes of the hapten are presented to the immune system.
Causality in Immunogen Design: The immune system will generate antibodies against the hapten, the linker used for conjugation, and the carrier protein itself. Our goal is to isolate and characterize the antibody population that specifically recognizes the hapten. The choice of carrier protein for immunization (e.g., Keyhole Limpet Hemocyanin, KLH) versus the carrier used for assay development (e.g., Bovine Serum Albumin, BSA) is a deliberate strategy to minimize carrier-specific antibody interference.[3][] KLH is favored for immunization due to its large size and high immunogenicity, while BSA is a cost-effective and stable choice for coating ELISA plates or SPR sensor chips.[5]
Workflow: From Hapten to Immunogen
The initial phase involves designing and synthesizing the immunogen. This process is foundational to the specificity of the resulting antibodies.
Caption: Hapten-Carrier Conjugation Workflow.
Experimental Framework for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will compare three gold-standard techniques: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blot. Each provides a unique layer of information, moving from high-throughput screening to detailed kinetic analysis and specificity confirmation.
High-Throughput Screening: Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for screening antibody specificity against a panel of structurally similar compounds.[6] The principle relies on the competition between the free derivative in solution (the competitor) and the immobilized hapten-carrier conjugate on the plate for a limited number of antibody binding sites. A higher affinity of the antibody for the free derivative results in a lower signal.
-
Plate Coating:
-
Dilute the Hapten-BSA conjugate to 2 µg/mL in a coating buffer (e.g., 100 mM sodium carbonate/bicarbonate, pH 9.6).
-
Add 100 µL per well to a 96-well high-binding polystyrene plate.
-
Incubate overnight at 4°C.[7]
-
Rationale: Overnight incubation at 4°C ensures gentle, uniform coating of the antigen onto the plastic surface. The high pH of the buffer helps to denature the protein slightly, exposing more binding sites.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST).
-
Incubate for 2 hours at room temperature.[8]
-
Rationale: Blocking is critical to prevent non-specific binding of the primary or secondary antibodies to the plate surface, which would otherwise lead to high background noise.[8] BSA is a common and effective blocking agent.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte and each structural derivative (competitors) in Assay Buffer (PBST with 0.1% BSA).
-
In a separate "pre-incubation" plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (diluted to a concentration that gives ~80% of the maximum signal, determined previously by titration).
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
Rationale: Pre-incubating the antibody with the competitor allows the binding equilibrium to be reached before the mixture is exposed to the immobilized antigen. This provides a more accurate measure of the competitive interaction.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of a species-appropriate HRP-conjugated secondary antibody, diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.[9]
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration. Use a four-parameter logistic curve fit to determine the IC50 value (the concentration of competitor that inhibits 50% of the signal). Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) * 100
Workflow: Competitive ELISA
Caption: Competitive ELISA Workflow.
Kinetic and Affinity Analysis: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free data on binding kinetics (association and dissociation rates) and affinity, offering a much deeper understanding of cross-reactivity than endpoint assays like ELISA.[10][11] An antibody might have the same IC50 as another in an ELISA but possess vastly different on- and off-rates, which can be critical for assay performance (e.g., wash steps, incubation times).
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip (e.g., a CM5 chip). Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC (0.4 M) and NHS (0.1 M) for 7 minutes.
-
Immobilize the Hapten-BSA conjugate (diluted to 20 µg/mL in 10 mM acetate buffer, pH 4.5) to the desired level (e.g., 2000 RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the Hapten-BSA conjugate to allow for reference subtraction.
-
Rationale: The acetate buffer at pH 4.5 is below the pI of most proteins, giving the BSA a net positive charge and promoting electrostatic pre-concentration on the negatively charged dextran surface, which facilitates efficient covalent coupling.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the purified primary antibody (analyte) in running buffer (e.g., HBS-EP+). A typical concentration range might be 1 nM to 100 nM.
-
Perform a multi-cycle kinetics experiment:
-
Inject each antibody concentration over the ligand (Hapten-BSA) and reference flow cells for a set association time (e.g., 180 seconds).
-
Follow with a dissociation phase by flowing running buffer for a set time (e.g., 600 seconds).
-
Regenerate the surface between cycles with a pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 1.7).
-
-
Rationale: Running a range of analyte concentrations is essential for accurately fitting the data to a binding model. The regeneration step removes all bound antibody, allowing the same surface to be used for multiple cycles.
-
-
Cross-Reactivity Assessment:
-
Repeat the kinetic analysis (step 2) for antibodies raised against different derivatives or test the binding of a single antibody to chips immobilized with different Hapten-BSA derivatives.
-
Alternatively, a competition-in-solution format can be used where the antibody is pre-mixed with the free derivative before injection.
-
The resulting sensorgrams are double-referenced (by subtracting the reference flow cell signal and a buffer-only injection) and fit to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). Lower Kₑ values indicate higher affinity.
Workflow: Surface Plasmon Resonance (SPR)
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Absolute Specificity Check: Western Blot
While ELISA and SPR measure binding to hapten-carrier conjugates, a Western Blot is an essential negative control to confirm that the antibody does not cross-react with the carrier protein alone.[12][13][14] This validates that the observed binding is indeed hapten-specific.
-
Sample Preparation & Electrophoresis:
-
Prepare samples: 1) Hapten-BSA conjugate, 2) BSA only, 3) Hapten-KLH conjugate, 4) KLH only.
-
Denature samples in Laemmli buffer by heating at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE on a 4-20% polyacrylamide gel.[14]
-
Rationale: SDS denatures the proteins and imparts a uniform negative charge, allowing separation based primarily on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Rationale: Using milk as a blocking agent is generally cost-effective, but BSA is preferred if there are concerns about cross-reactivity with phosphoproteins or glycoproteins in milk.
-
-
Detection:
-
Wash the membrane 3 times for 5 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
A truly specific antibody will produce a strong band for the Hapten-BSA and Hapten-KLH lanes but no band for the BSA-only and KLH-only lanes. Any signal in the carrier-only lanes indicates undesirable cross-reactivity.
Comparative Data Analysis
To illustrate the output of these studies, consider the following hypothetical data for an antibody raised against this compound (Target A).
Table 1: Structural Analogs for Cross-Reactivity Screening
| Compound ID | Structure Name | Modification vs. Target A |
| Target A | This compound | Immunogen |
| Analog B | 4-Amino-3-bromo-5-nitrobenzoic acid | Chloro -> Bromo |
| Analog C | 4-Amino-5-nitrobenzoic acid | Lacks 3-chloro group |
| Analog D | 4-Amino-3-chloro-benzoic acid | Lacks 5-nitro group |
| Analog E | 3,5-Dinitro-4-aminobenzoic acid | Chloro -> Nitro |
Table 2: Competitive ELISA Cross-Reactivity Data
| Compound ID | Avg. IC50 (nM) | % Cross-Reactivity |
| Target A | 15.2 | 100% |
| Analog B | 45.8 | 33.2% |
| Analog C | 891.5 | 1.7% |
| Analog D | >10,000 | <0.15% |
| Analog E | 2,150 | 0.7% |
Interpretation: The data clearly show that the antibody is highly specific for the target. The substitution of chloro with a larger bromo atom (Analog B) reduces binding significantly. However, the complete removal of either the chloro (Analog C) or the nitro group (Analog D) nearly abolishes recognition, indicating that both are critical components of the epitope recognized by the antibody.
Table 3: SPR Kinetic and Affinity Data
| Compound ID | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) |
| Target A | 2.5 x 10⁵ | 1.1 x 10⁻⁴ | 4.4 x 10⁻¹⁰ |
| Analog B | 1.8 x 10⁵ | 3.5 x 10⁻⁴ | 1.9 x 10⁻⁹ |
| Analog C | 7.2 x 10⁴ | 9.8 x 10⁻³ | 1.4 x 10⁻⁷ |
| Analog D | No Binding Detected | No Binding Detected | No Binding Detected |
Interpretation: The SPR data corroborates the ELISA results and provides deeper insight. The ~4-fold higher Kₑ for Analog B is primarily driven by a faster dissociation rate (kₑ), suggesting that while the antibody can still bind, the complex is less stable. The dramatically higher Kₑ for Analog C shows a very weak and transient interaction. This kinetic information is invaluable for optimizing assay conditions like wash times and incubation periods.[10]
Conclusion and Best Practices
A rigorous assessment of antibody cross-reactivity is non-negotiable for the development of reliable immunoassays. This guide outlines a systematic, multi-technique approach that provides a complete specificity profile.
Key Takeaways for Researchers:
-
Design Dictates Specificity: The initial hapten-carrier immunogen design is the most critical factor determining the outcome of your antibody development.
-
Use Orthogonal Methods: Do not rely on a single technique. Combine a high-throughput method like competitive ELISA with a high-resolution kinetic method like SPR for a comprehensive view.[15]
-
Don't Skip Negative Controls: Always validate your antibody against the carrier protein alone using a method like Western Blot to ensure true hapten specificity.
-
Quantify, Don't Qualify: Move beyond simple "yes/no" binding. Quantifying cross-reactivity through IC50 values and kinetic constants (Kₑ) provides the objective data needed for assay validation and troubleshooting.[16][17]
By adhering to these principles and employing the detailed protocols within this guide, researchers and drug development professionals can generate antibodies of high specificity and produce immunoassay data with the utmost confidence and scientific integrity.
References
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
-
Maurer, P. H., & Singh, M. (2003). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 14(6), 1195–1202. Retrieved from [Link]
-
American Chemical Society. (2003). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Retrieved from [Link]
-
Reichert. (n.d.). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]
-
Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]
-
Marx, P., et al. (2018). Ten Basic Rules of Antibody Validation. Archives of pathology & laboratory medicine, 142(2), 249–255. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]
-
Kusterbeck, A. W., et al. (1999). On-Site Immunoanalysis of Nitrate and Nitroaromatic Compounds in Groundwater. Environmental Science & Technology, 33(15), 2534-2538. Retrieved from [Link]
-
Beltrán-Gracia, E., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors, 18(12), 4426. Retrieved from [Link]
-
2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]
-
Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]
-
Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]
-
Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. Nature, 365(6449), 859–863. Retrieved from [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in molecular biology, 723, 315–336. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Antibody Validation Protocols - How To Choose The Most Appropriate. Retrieved from [Link]
-
Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]
-
ResearchGate. (2015). Antibodies against small molecules. Retrieved from [Link]
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A Senior Scientist's Guide to Statistical Analysis in Synthetic Chemistry: A Case Study with Chloro-Nitrobenzoic Acid Derivatives
Introduction: In modern pharmaceutical and materials science research, the synthesis and analysis of novel compounds are foundational activities. However, the generation of raw experimental data is merely the first step. Rigorous statistical analysis is what transforms this data into credible, actionable insights, ensuring both scientific validity and regulatory compliance. This guide provides an in-depth look at the statistical methodologies crucial for the research and development of specialized chemical intermediates, using derivatives of chloro-nitrobenzoic acid as a practical example.
A note on the target molecule: While the prompt specified 4-Amino-3-chloro-5-nitrobenzoic acid, this guide will focus on the closely related and well-documented precursor, 4-Chloro-3-nitrobenzoic acid , and its derivatives. The statistical principles and experimental workflows discussed are directly transferable and universally applicable to the analysis of such structured organic intermediates.
This guide is structured to walk researchers through two common, critical phases of chemical R&D: optimizing the synthesis of a target compound and validating the analytical method used for its quality control.
Part 1: Optimizing Synthesis with Statistical Rigor: Design of Experiments (DoE)
The primary goal in chemical synthesis is often to maximize yield and purity while minimizing costs and reaction time. The traditional "One Variable at a Time" (OVAT) approach, where a single factor like temperature is varied while others are held constant, is inefficient and often fails to identify optimal conditions because it ignores the interactions between variables.[1] A statistically superior alternative is the Design of Experiments (DoE) methodology.
Expertise & Causality: Why DoE is Superior to OVAT
DoE is a statistical framework for systematically varying multiple input factors simultaneously to understand their individual and interactive effects on an outcome, or "response" (e.g., reaction yield).[2][3] This approach provides a comprehensive understanding of the reaction space with significantly fewer experiments than OVAT, saving time and resources.[4] By deliberately changing factors in parallel, we can uncover critical interactions—for instance, a specific catalyst may only be effective at a high temperature, an effect that OVAT would likely miss.[1]
Experimental Protocol: DoE for Synthesis of a 4-Chloro-3-nitrobenzoic Acid Derivative
Let's consider a hypothetical esterification reaction of 4-Chloro-3-nitrobenzoic acid. Our goal is to maximize the yield.
Objective: Maximize the percentage yield of the methyl ester derivative.
Factors (Inputs) and Levels (Settings) to Investigate:
-
Temperature (°C): [Low: 60, High: 80]
-
Reaction Time (hours): [Low: 2, High: 4]
-
Catalyst Load (mol%): [Low: 1, High: 3]
Experimental Design: Full Factorial Design
A 2³ full factorial design will explore all possible combinations of these factors at their high and low levels, requiring 2³ = 8 experiments.[3] To assess reproducibility and check for curvature in the design space, we include two center point runs (where all factors are at their midpoint).
| Experiment Run | Temperature (°C) | Time (hr) | Catalyst (mol%) | Observed Yield (%) |
| 1 | 60 | 2 | 1 | 65.2 |
| 2 | 80 | 2 | 1 | 75.8 |
| 3 | 60 | 4 | 1 | 70.1 |
| 4 | 80 | 4 | 1 | 82.3 |
| 5 | 60 | 2 | 3 | 68.9 |
| 6 | 80 | 2 | 3 | 88.5 |
| 7 | 60 | 4 | 3 | 74.5 |
| 8 | 80 | 4 | 3 | 92.1 |
| 9 (Center) | 70 | 3 | 2 | 84.3 |
| 10 (Center) | 70 | 3 | 2 | 84.9 |
Statistical Analysis of DoE Results
The resulting data is analyzed using Analysis of Variance (ANOVA) . ANOVA is a statistical test that deconstructs the total variation in the yield into contributions from each factor and their interactions.[5] This allows us to determine which factors have a statistically significant impact on the yield. A p-value below a predetermined threshold (typically 0.05) indicates that the factor's effect is not due to random experimental noise.
Visualization: DoE Workflow for Synthesis Optimization
Caption: Workflow for optimizing chemical synthesis using a Design of Experiments (DoE) approach.
Part 2: Ensuring Quality: Statistical Validation of Analytical Methods
Once synthesized, the purity and concentration of the target compound must be reliably measured. High-Performance Liquid Chromatography (HPLC) is a ubiquitous technique for this purpose.[6][7] However, before an HPLC method can be used for routine quality control, it must be validated to prove it is fit for its intended purpose.[8] This validation process is heavily reliant on statistical analysis and is mandated by regulatory bodies under guidelines like those from the International Council for Harmonisation (ICH).[9][10]
Trustworthiness: The Self-Validating Analytical Method
Method validation ensures that the analytical procedure is a self-validating system. Key statistical parameters are assessed to guarantee the method's performance. These include:
-
Specificity: The ability to measure the analyte without interference from impurities or other matrix components.[6]
-
Linearity: Demonstrates a proportional relationship between the analyte concentration and the instrument's signal.[9]
-
Accuracy: The closeness of the measured value to the true value.[6]
-
Precision: The degree of agreement among individual test results from repeated measurements.[6][11]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
Experimental Protocol: HPLC Method Validation for 4-Chloro-3-nitrobenzoic Acid
Objective: Validate an HPLC method for the quantification of 4-Chloro-3-nitrobenzoic acid in a final product.
-
System Suitability Test (SST): Before any validation runs, inject a standard solution five times. Calculate the Relative Standard Deviation (%RSD) for peak area and retention time. The system is deemed suitable if %RSD is < 2%.[10] This confirms the instrument is working correctly.
-
Linearity: Prepare a series of at least five standard solutions of known concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). Inject each and plot the peak area against concentration.
-
Accuracy: Analyze samples spiked with a known amount of the pure compound at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision (Repeatability): Analyze six replicate samples of the same batch at 100% of the target concentration.
Statistical Analysis of Validation Data
| Validation Parameter | Statistical Method | Acceptance Criterion (Typical) |
| Linearity | Linear Regression | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | Calculate % Recovery for each spiked sample | Mean recovery between 98.0% and 102.0% |
| Precision | Calculate Relative Standard Deviation (%RSD) | %RSD ≤ 2.0%[10] |
Visualization: HPLC Method Validation Workflow
Caption: Key stages in the statistical validation of an HPLC analytical method as per ICH guidelines.
Part 3: Comparative Analysis of Analytical Methods
Often, a laboratory may wish to replace an existing analytical method with a new one—perhaps a faster Ultra-High-Performance Liquid Chromatography (UPLC) method to increase sample throughput. A direct comparison backed by statistical analysis is required to prove that the new method provides equivalent results to the old one.[12][13]
Objective: Determine if a new UPLC method is statistically equivalent to the validated HPLC method for assaying 4-Chloro-3-nitrobenzoic acid.
Experimental Protocol & Data Comparison
-
Sample Selection: Choose a set of at least 10 different production batches of the product.
-
Analysis: Analyze each batch using both the existing HPLC method and the new UPLC method.
-
Data Tabulation: Record the assay values (% purity) obtained from both methods for each batch.
| Batch ID | HPLC Assay (%) | UPLC Assay (%) | Difference (UPLC - HPLC) |
| B01 | 99.5 | 99.6 | +0.1 |
| B02 | 99.2 | 99.1 | -0.1 |
| B03 | 100.1 | 100.2 | +0.1 |
| B04 | 99.8 | 99.7 | -0.1 |
| B05 | 99.4 | 99.5 | +0.1 |
| ... | ... | ... | ... |
Statistical Comparison: Paired t-Test and Bland-Altman Analysis
Using correlation coefficients alone is insufficient for comparing methods, as it only shows association, not agreement.[13] More appropriate statistical tools are required.
-
Paired t-Test: This statistical test compares the means of two related groups (the results from the two methods on the same set of samples) to determine if there is a statistically significant difference between them.[14] The null hypothesis (H₀) is that the mean difference between the two methods is zero.[5] If the calculated p-value is greater than 0.05, we cannot reject the null hypothesis and can conclude there is no significant systematic difference (bias) between the methods.
-
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements.[12] It plots the difference between the two measurements for each sample against the average of the two measurements. This plot helps to visualize any systematic bias (if the mean difference is far from zero) and identify if the difference between methods is dependent on the concentration of the analyte.[12][15]
Visualization: Decision Flow for Method Comparison
Caption: Statistical decision-making process for comparing two analytical methods.
Conclusion
The application of robust statistical analysis is not an optional extra in chemical research; it is a core component of scientific integrity.[5] For a compound like 4-Chloro-3-nitrobenzoic acid, statistical tools like Design of Experiments enable efficient and comprehensive synthesis optimization, moving beyond guesswork to data-driven discovery.[16] Similarly, the statistical framework of analytical method validation provides the necessary confidence that our measurements of quality and purity are accurate and reliable, meeting the stringent requirements of the pharmaceutical and chemical industries.[8] By integrating these statistical practices, researchers can enhance the accuracy, efficiency, and credibility of their work.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Amino-3-chloro-5-nitrobenzoic Acid
As scientific professionals dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of all laboratory materials. The compound 4-Amino-3-chloro-5-nitrobenzoic acid, a substituted aromatic molecule, requires meticulous handling and disposal due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, its structure—featuring a chlorinated aromatic ring, a nitro group, and an amino group—allows us to infer a high likelihood of hazardous characteristics based on analogous compounds.
Substituted nitro-aromatic and chlorinated compounds are often associated with the following risks:
-
Toxicity and Systemic Effects: Aromatic nitro compounds, in general, can cause systemic effects such as methaemoglobinaemia, leading to headaches, cardiac dysrhythmias, and cyanosis (a blue discoloration of the blood).
-
Environmental Persistence: Chlorinated aromatic compounds are recognized as environmental pollutants due to their potential for persistence and bioaccumulation.[3] Therefore, discharge into the environment, including sewer systems, must be strictly avoided.[4][5]
-
Combustion Byproducts: Thermal decomposition can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][6]
Given these potential hazards, this compound must be treated as a hazardous waste. The primary goal of the disposal process is to ensure its complete destruction in a controlled manner that prevents environmental release and personnel exposure.
Core Disposal Principles: The Three 'Cs'
Before proceeding to the detailed protocol, it is essential to internalize three core principles for managing this chemical waste:
-
CONTAIN: All waste, including contaminated materials, must be collected in appropriate, sealed containers.
-
CLASSIFY: The waste must be correctly identified and labeled as hazardous. Never mix incompatible waste streams.[7]
-
CONTROL: The waste must be managed in a controlled manner from the point of generation to its final destruction by a licensed facility. Evaporation is not an acceptable disposal method.[8]
Detailed Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers from the point of waste generation to its readiness for pickup.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[4]
-
Body Protection: A lab coat or impervious clothing is mandatory to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.[1][4]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Identify Waste Streams: Keep this compound waste separate from all other chemical waste. This includes:
-
Solid waste (unwanted pure compound, contaminated weigh boats, gloves, paper towels).
-
Solutions (e.g., mother liquors, reaction mixtures).
-
-
Segregate Chlorinated Waste: If you have other solvent waste streams, ensure that this chlorinated compound does not get mixed with non-chlorinated solvent waste.[9] Disposal facilities often have different processes for halogenated and non-halogenated waste.
-
Choose the Right Container:
-
Use only sturdy, chemically compatible containers that can be securely sealed.
-
For solid waste, a clearly labeled, sealable bag or a wide-mouth solid waste container is appropriate.
-
For liquid waste, use a sealable, shatter-resistant bottle.
-
Never use a container that previously held an incompatible chemical.
-
Keep waste containers closed except when actively adding waste.[8]
-
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a legal requirement and is essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific label formats.
-
Mandatory Information: The label must clearly state:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Your name, principal investigator, and lab location.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in the laboratory at or near the point of generation, an area known as a Satellite Accumulation Area (SAA).[7]
-
Designate an SAA: This should be a secondary containment tray in a designated, low-traffic area of the lab, preferably in a ventilated cabinet or fume hood.
-
Use Secondary Containment: All liquid waste containers must be placed in a larger, chemically resistant tray or tub to contain any potential leaks.[7][8]
-
Monitor Accumulation: Do not exceed storage limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) as defined by regulations.[7] Schedule regular pickups to avoid exceeding these limits.[8]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: When your waste container is nearly full or you have finished the project, contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Professional Disposal: The waste will be collected by trained professionals and transported to a licensed hazardous waste disposal facility. The most appropriate destruction method for this compound is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers.[4] This ensures the complete breakdown of the hazardous chlorinated aromatic structure into less harmful components.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE as described in Step 1 of the disposal protocol.
-
Contain the Spill: Prevent the spill from spreading. For powders, carefully sweep up the material without creating dust.[2][4] For liquids, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Containerize: Place all contaminated absorbent material and cleaning supplies into a suitable, sealable container.[4][10]
-
Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Summary of Critical Safety and Disposal Information
| Parameter | Guideline | Rationale & Reference |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Systemic Toxicity | Based on data for analogous chlorinated and nitrated aromatic compounds.[1][2] |
| Required PPE | Chemical Safety Goggles, Chemically Resistant Gloves, Lab Coat | To prevent skin and eye contact, which are primary exposure routes.[2][4][6] |
| Disposal Method | Collection by licensed hazardous waste contractor for chemical incineration. | Ensures complete destruction of the persistent and hazardous molecule.[4][5][11] |
| Prohibited Actions | DO NOT dispose of in regular trash. DO NOT pour down the drain. | Prevents environmental contamination and damage to aquatic life.[4] |
| Waste Handling | Segregate as chlorinated hazardous waste. Store in sealed, labeled containers. | Prevents incompatible reactions and ensures compliant disposal.[7][8][9] |
| Spill Response | Absorb with inert material, collect in a sealed container, and label as hazardous waste. | Mitigates exposure and ensures proper disposal of cleanup materials.[2][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
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A Senior Application Scientist's Guide to Handling 4-Amino-3-chloro-5-nitrobenzoic Acid: Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling specialized reagents like 4-Amino-3-chloro-5-nitrobenzoic acid (CAS No. 17845-89-5) demands a meticulous approach that goes beyond mere procedural compliance. This guide provides a deep-dive into the essential safety and handling protocols for this compound, grounded in established chemical safety principles. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination and exposure.
While comprehensive toxicological data for this compound is not extensively documented, its structure—a substituted aromatic ring with nitro, amino, and chloro functional groups—necessitates a conservative approach to handling.[1] The guidance herein is synthesized from safety data for the compound and structurally related nitrobenzoic acid derivatives, establishing a robust framework for safe laboratory operations.
Hazard Identification and Risk Profile
This compound is classified as a substance that requires careful handling due to its potential health hazards. Based on available data and analogous compounds, the primary risks include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[1][2]
It is crucial to recognize that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[1] Therefore, it must be handled with the assumption that it may have other unknown hazardous properties.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is the first and most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Chemical safety goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[5] Dispose of contaminated gloves immediately in accordance with waste disposal protocols.[1] |
| Body | Laboratory Coat | A full-length, buttoned laboratory coat is mandatory to protect skin and personal clothing.[5] |
| Respiratory | NIOSH/MSHA-Approved Respirator or Fume Hood | For any procedure that may generate dust, work must be conducted in a certified chemical fume hood.[3][5] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95 or P2) is required.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow minimizes risk. The following protocol outlines the essential steps from preparation to post-handling procedures.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound solid must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3][5]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Their proximity to the workstation is critical for immediate response in case of an emergency.[5]
-
PPE Inspection: Before beginning work, meticulously inspect all PPE for signs of damage or degradation. Compromised equipment must not be used.[5]
Chemical Handling
-
Weighing: When weighing the solid compound, do so within the fume hood or in an enclosure that contains dust. Use smooth, careful motions to avoid creating airborne particles.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling is complete, before leaving the work area.[5]
The logical flow for safe handling is visualized in the diagram below.
Caption: Workflow for handling this compound.
Emergency & Disposal Protocols
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with an absorbent material to avoid generating dust.[4]
-
Collect: Carefully sweep or scoop the contained material into a suitable, labeled, and sealed container for hazardous waste.[1][3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4][5]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[1][5] All waste must be disposed of through an approved waste disposal plant, adhering to all local, state, and national regulations.[5]
-
Container Management: Handle uncleaned containers as you would the product itself.[5]
By implementing these comprehensive safety measures, you build a foundation of trust in your procedures and ensure a safe environment for discovery.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
- BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc).
- PubChem. (n.d.). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-nitrobenzoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
